molecular formula C12H21NO6 B12405474 DL-Glutaryl carnitine-13C,d3

DL-Glutaryl carnitine-13C,d3

Katalognummer: B12405474
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: NXJAXUYOQLTISD-KQORAOOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Glutaryl carnitine-13C,d3 is a useful research compound. Its molecular formula is C12H21NO6 and its molecular weight is 279.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H21NO6

Molekulargewicht

279.31 g/mol

IUPAC-Name

5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3

InChI-Schlüssel

NXJAXUYOQLTISD-KQORAOOSSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

Kanonische SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of DL-Glutaryl Carnitine-13C,d3 in Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Glutaryl carnitine-13C,d3 in the field of metabolomics. This isotopically labeled compound serves as a crucial tool for the accurate quantification of its endogenous counterpart, glutarylcarnitine (B602354), a key biomarker for the inherited metabolic disorder, Glutaric Aciduria Type I (GA-I).

Core Application: An Internal Standard for Quantitative Mass Spectrometry

In metabolomics, particularly in targeted analyses, the precise and accurate quantification of metabolites is paramount. This compound functions as an ideal internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation and analysis. These variations may include:

  • Matrix Effects: Differences in the ionization efficiency of the analyte due to the presence of other components in the biological sample.

  • Extraction Inefficiencies: Incomplete or variable recovery of the analyte during sample preparation steps.

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance over time.

By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can normalize the signal of the endogenous, unlabeled glutarylcarnitine. Since the labeled standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar variations during the analytical process. This co-elution and co-ionization allow for a more accurate and precise calculation of the endogenous metabolite's concentration.

Quantitative Data for Internal Standard Application

The concentration of the internal standard used can vary depending on the biological matrix, the sensitivity of the instrument, and the expected concentration range of the endogenous analyte. The following table provides representative concentrations of isotopically labeled acylcarnitine internal standards used in various metabolomics applications.

Internal StandardAnalyteBiological MatrixTypical Concentration in Extraction SolutionReference
d3-AcetylcarnitineAcetylcarnitineDried Blood Spot0.6 µmol/L[1]
d3-PropionylcarnitinePropionylcarnitineDried Blood Spot0.1 µmol/L[1]
d3-ButyrylcarnitineButyrylcarnitineDried Blood Spot0.1 µmol/L[1]
d9-IsovalerylcarnitineIsovalerylcarnitineDried Blood Spot0.1 µmol/L[1]
d3-Glutarylcarnitine Glutarylcarnitine Dried Blood Spot 0.1 µmol/L [1]
d3-OctanoylcarnitineOctanoylcarnitineDried Blood Spot0.1 µmol/L[1]
d3-MyristoylcarnitineMyristoylcarnitineDried Blood Spot0.1 µmol/L[1]
d3-PalmitoylcarnitinePalmitoylcarnitineDried Blood Spot0.4 µmol/L[1]
d3-StearoylcarnitineStearoylcarnitineDried Blood Spot0.4 µmol/L[1]

Metabolic Context: The Lysine Degradation Pathway

Glutarylcarnitine is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutarylcarnitine and glutaric acid. This accumulation is the hallmark of Glutaric Aciduria Type I.

Lysine_Degradation_Pathway cluster_0 Mitochondrion Lysine L-Lysine alpha_ketoadipate α-Ketoadipate Lysine->alpha_ketoadipate Multiple Steps Glutaryl_CoA Glutaryl-CoA alpha_ketoadipate->Glutaryl_CoA Glutarylcarnitine Glutarylcarnitine (Biomarker) Glutaryl_CoA->Glutarylcarnitine CPT2 Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Lysine Degradation Pathway and Formation of Glutarylcarnitine.

Experimental Protocol: Quantification of Glutarylcarnitine in Dried Blood Spots

This protocol outlines a typical workflow for the analysis of acylcarnitines, including glutarylcarnitine, in dried blood spots (DBS) using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Dried blood spot punches (3 mm)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • This compound internal standard stock solution

  • Calibrator solutions of unlabeled glutarylcarnitine

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge

  • LC-MS/MS system

2. Internal Standard Spiking Solution Preparation:

  • Prepare a working solution of this compound in methanol at a concentration of 0.1 µmol/L. This solution will also contain other isotopically labeled acylcarnitine internal standards.

3. Sample Preparation:

  • Place a 3 mm DBS punch into each well of a 96-well plate.

  • To each well, add 100 µL of the internal standard spiking solution.

  • Seal the plate and place it on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the DBS paper.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the acylcarnitines.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glutarylcarnitine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

      • This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)

    • Collision Energy and other MS parameters should be optimized for each specific instrument.

5. Data Analysis and Quantification:

  • Integrate the peak areas for both the unlabeled glutarylcarnitine and the labeled internal standard.

  • Calculate the peak area ratio (unlabeled/labeled).

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of glutarylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Sample_Collection Dried Blood Spot Collection DBS_Punch 3mm Punch Sample_Collection->DBS_Punch Extraction Extraction with Internal Standard (this compound) DBS_Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Workflow for Acylcarnitine Analysis using an Internal Standard.

Conclusion

This compound is an indispensable tool in modern metabolomics, enabling the accurate and reliable quantification of glutarylcarnitine. Its use as an internal standard is fundamental for clinical diagnostic applications, particularly in newborn screening for Glutaric Aciduria Type I, as well as in research settings investigating metabolic pathways and drug development. The methodologies outlined in this guide provide a robust framework for the implementation of quantitative acylcarnitine analysis in a high-throughput setting.

References

An In-depth Technical Guide to the Synthesis and Purification of 13C,d3 Labeled Glutarylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 13C,d3 labeled glutarylcarnitine (B602354). This isotopically labeled internal standard is critical for accurate quantification in metabolic research and clinical diagnostics, particularly in the study of fatty acid oxidation disorders and organic acidemias. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and analytical workflows.

Introduction

Glutarylcarnitine is a key biomarker for Glutaric Acidemia Type I, an inherited metabolic disorder. The use of stable isotope-labeled internal standards, such as 13C,d3-glutarylcarnitine, is essential for precise quantification by mass spectrometry, correcting for matrix effects and variations in sample processing. This guide details a plausible synthetic route and purification strategy for the preparation of high-purity 13C,d3-glutarylcarnitine.

Synthetic Strategy Overview

The synthesis of 13C,d3-glutarylcarnitine is approached as a multi-stage process, beginning with the synthesis of the isotopically labeled precursors: [1,5-¹³C₂]-glutaric anhydride (B1165640) and L-carnitine-(N-trimethyl-d₃). These precursors are then coupled to form the target molecule, which is subsequently purified to a high degree.

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis and Purification C13_Glutaric_Acid [1,5-13C2]-Glutaric Acid C13_Glutaric_Anhydride [1,5-13C2]-Glutaric Anhydride C13_Glutaric_Acid->C13_Glutaric_Anhydride Dehydration d3_L_Carnitine L-carnitine-(N-trimethyl-d3) Coupling_Reaction Esterification d3_L_Carnitine->Coupling_Reaction C13_Glutaric_Anhydride->Coupling_Reaction Purification Purification Coupling_Reaction->Purification Crude Product Final_Product 13C,d3-Glutarylcarnitine Purification->Final_Product High Purity Product

Caption: Overview of the synthetic workflow for 13C,d3-glutarylcarnitine.

Experimental Protocols

Synthesis of [1,5-¹³C₂]-Glutaric Anhydride

The synthesis of the labeled glutaric anhydride begins with commercially available [1,5-¹³C₂]-glutaric acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add [1,5-¹³C₂]-glutaric acid.

  • Dehydration: Add a dehydrating agent, such as acetic anhydride, in a molar excess.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours.

  • Work-up: After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The resulting crude [1,5-¹³C₂]-glutaric anhydride can be purified by recrystallization or distillation.

ParameterValue
Starting Material[1,5-¹³C₂]-Glutaric Acid
ReagentAcetic Anhydride
Reaction Time2-3 hours
TemperatureReflux
Expected Yield>90%
Synthesis of L-carnitine-(N-trimethyl-d₃)

This procedure involves the demethylation of L-carnitine followed by remethylation with a deuterated methyl source.

Protocol:

  • Demethylation: L-carnitine is heated in a suitable solvent, such as 2-hydroxyethylamine, to yield demethyl-L-carnitine.

  • Purification of Intermediate: The crude demethyl-L-carnitine is purified, for example, by conversion to its hydrochloride salt and recrystallization.

  • Remethylation: The purified demethyl-L-carnitine is dissolved in an appropriate solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide), and iodomethane-d₃ is added dropwise.

  • Reaction Conditions: The reaction mixture is heated to facilitate the methylation.

  • Purification: The final product, L-carnitine-(N-trimethyl-d₃), is purified by recrystallization from a suitable solvent system, such as isopropanol (B130326) and acetone.

ParameterValue
Starting MaterialL-Carnitine
Methylating AgentIodomethane-d₃
Solvents2-hydroxyethylamine, Acetonitrile
Expected Yield~85-90%
Synthesis of 13C,d3-Glutarylcarnitine

The final product is synthesized by the esterification of L-carnitine-(N-trimethyl-d₃) with [1,5-¹³C₂]-glutaric anhydride.

Protocol:

  • Reaction Setup: In a clean, dry flask, dissolve L-carnitine-(N-trimethyl-d₃) hydrochloride in trifluoroacetic acid.

  • Addition of Anhydride: Add [1,5-¹³C₂]-glutaric anhydride to the solution. A molar excess of the anhydride is typically used.

  • Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Initial Work-up: Remove the trifluoroacetic acid under reduced pressure. The crude product is obtained as a residue.

ParameterValue
Reactant 1L-carnitine-(N-trimethyl-d₃)
Reactant 2[1,5-¹³C₂]-Glutaric Anhydride
SolventTrifluoroacetic Acid
TemperatureRoom Temperature
Reaction Time4-6 hours

Purification of 13C,d3-Glutarylcarnitine

A multi-step purification process is employed to achieve high purity of the final product.

Purification_Workflow Crude_Product Crude 13C,d3-Glutarylcarnitine Liquid_Partition Liquid-Liquid Partitioning Crude_Product->Liquid_Partition Ion_Exchange Cation Exchange Chromatography Liquid_Partition->Ion_Exchange Aqueous Phase Prep_HPLC Preparative HPLC Ion_Exchange->Prep_HPLC Eluate Final_Product High Purity 13C,d3-Glutarylcarnitine Prep_HPLC->Final_Product Purified Fractions Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: A typical multi-step purification workflow for acylcarnitines.

Liquid-Liquid Partitioning

Protocol:

  • Dissolve the crude product in water.

  • Perform an extraction with a non-polar organic solvent (e.g., n-butanol or a heptane/isopropanol mixture) to remove unreacted anhydride and other non-polar impurities.

  • The aqueous phase containing the glutarylcarnitine is retained.

Ion Exchange Chromatography

Protocol:

  • Column Preparation: A strong cation exchange solid-phase extraction (SPE) cartridge is conditioned according to the manufacturer's instructions.

  • Loading: The aqueous solution from the previous step is loaded onto the column.

  • Washing: The column is washed with water and a low-concentration organic solvent (e.g., methanol) to remove unbound impurities.

  • Elution: The glutarylcarnitine is eluted with a solution of ammonia (B1221849) in methanol.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, a final purification step using preparative HPLC is recommended.

ParameterValue
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to increasing organic content
Detection UV (at low wavelength, e.g., 210 nm) and/or Mass Spectrometry

Characterization

The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mass Spectrometry

The mass spectrum will show a parent ion corresponding to the mass of 13C,d3-glutarylcarnitine. Tandem mass spectrometry (MS/MS) will exhibit characteristic fragmentation patterns of acylcarnitines, including a neutral loss of trimethylamine (B31210) and the formation of specific product ions.

TechniqueExpected m/z
ESI-MS (Positive Mode) [M+H]⁺ corresponding to C₁₂H₁₈¹³C₂D₃NO₆
MS/MS Fragmentation Characteristic product ions
NMR Spectroscopy

¹H and ¹³C NMR spectra will confirm the structure of the molecule. The ¹H NMR spectrum will show the absence of the N-trimethyl proton signal and the presence of signals corresponding to the glutaryl and carnitine backbone. The ¹³C NMR spectrum will show enhanced signals for the labeled carbon positions.

Predicted ¹³C NMR Chemical Shifts (Unlabeled Glutarylcarnitine in D₂O)

Carbon AtomChemical Shift (ppm)
C=O (ester)~175
C=O (acid)~177
CH (carnitine)~65
CH₂ (carnitine)~45
N⁺(CH₃)₃~54
CH₂ (glutaryl α)~35
CH₂ (glutaryl β)~22
CH₂ (glutaryl γ)~35

Note: The presence of ¹³C labels will result in observable C-C and C-H couplings in the high-resolution NMR spectra.

Conclusion

The synthesis and purification of 13C,d3-glutarylcarnitine require a meticulous multi-step process. The protocols outlined in this guide provide a robust framework for producing a high-purity internal standard essential for accurate and reliable quantitative analysis in metabolic research and clinical diagnostics. Careful execution of each step and thorough characterization of the final product are paramount to ensuring its quality and suitability for its intended applications.

The Cornerstone of Precision: A Technical Guide to Isotopic Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, quantitative mass spectrometry (MS) stands as a pillar of precision for researchers, scientists, and drug development professionals. At the heart of its quantitative power lies the use of isotopic standards. This technical guide delves into the core principles, experimental protocols, and critical applications of isotopic standards, providing a comprehensive resource for achieving accurate and reproducible quantification in mass spectrometry.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

Quantitative mass spectrometry relies heavily on the principle of isotope dilution, a method that corrects for sample loss during preparation and variations in instrument response.[1] The technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of analysis.[2] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4]

Because the isotopic standard and the analyte behave identically during extraction, purification, and ionization, any losses or variations will affect both compounds equally.[5] The mass spectrometer distinguishes between the light (endogenous) and heavy (labeled) forms of the analyte based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the signal intensities of the analyte to the internal standard, which remains constant regardless of sample loss or signal suppression.[2]

Types of Isotopic Standards

The choice of isotopic standard is critical for the accuracy of quantitative analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. These standards are chemically and physically almost identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects.[2] When a SIL standard is not available, a structural analog can be used, although this is a less ideal option as its behavior may not perfectly mimic the analyte.[5][6]

Commonly Used Stable Isotopes:

  • Deuterium (²H): Often used due to the relative ease of incorporation, but care must be taken as it can sometimes alter chromatographic retention times.[6]

  • Carbon-13 (¹³C): A preferred isotope for labeling as it has minimal impact on the chemical properties of the molecule.[7]

  • Nitrogen-15 (¹⁵N): Frequently used in proteomics and metabolomics for labeling amino acids and other nitrogen-containing compounds.[3]

Applications in Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[3][8][9][10] In SILAC, cells are grown in media where natural ("light") amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts.[11] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.

By comparing the proteomes of cells grown in "light," "medium," and "heavy" media, researchers can accurately quantify changes in protein expression levels between different experimental conditions.[3][8][12]

Quantitative Data from a SILAC Experiment:

The following table presents a sample of quantitative data from a SILAC experiment comparing the proteomes of two cell states. The data shows the protein identification, the log2 ratio of the heavy to light signals (representing the fold change in protein expression), and the corresponding p-value indicating the statistical significance of the change.

ProteinGene SymbolLog2 (H/L Ratio)p-value
Pyruvate kinasePKM1.580.001
Lactate dehydrogenase ALDHA1.250.005
Hexokinase-1HK11.100.012
VimentinVIM-1.890.0005
E-cadherinCDH1-2.500.0001
Experimental Protocol: SILAC

A typical SILAC experiment involves the following key steps:

  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) for at least five cell divisions to ensure complete incorporation.[8][13]

  • Experimental Treatment: The two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Extraction: Cells are harvested, and proteins are extracted using an appropriate lysis buffer.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.[3]

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects the mass difference between the light and heavy peptide pairs.

  • Data Analysis: Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the ratio of the heavy to light peptide signals.[8]

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis light Light Medium (e.g., 12C6-Arg, 12C6-Lys) control Control Cells light->control heavy Heavy Medium (e.g., 13C6-Arg, 13C6-Lys) treated Treated Cells heavy->treated mix Mix Cell Lysates (1:1) control->mix treated->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Applications in Quantitative Metabolomics: Isotope Tracing

Isotope tracing is a powerful technique in metabolomics to elucidate metabolic pathways and quantify metabolite fluxes.[14][15][16] This method involves introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into a biological system and tracking the incorporation of the isotope into downstream metabolites.[1][17] By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can map the flow of atoms through metabolic networks.[16]

Quantitative Data from a ¹³C-Glucose Tracing Experiment:

The table below shows example data from a metabolomics experiment tracing the metabolism of uniformly labeled ¹³C-glucose through glycolysis in cancer cells. The data represents the fractional abundance of each isotopologue for key glycolytic metabolites.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-phosphate2.10.51.23.55.815.271.7
Fructose-1,6-bisphosphate3.50.81.54.27.118.964.0
Dihydroxyacetone phosphate15.22.13.879.0---
Glyceraldehyde-3-phosphate14.82.54.178.6---
Pyruvate25.63.25.565.7---
Lactate28.93.55.861.8---
Experimental Protocol: ¹³C Metabolic Flux Analysis

A typical ¹³C metabolic flux analysis experiment includes the following steps:

  • Cell Culture and Isotope Labeling: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose). The labeling is carried out until a metabolic and isotopic steady state is reached.[18]

  • Metabolite Extraction: Metabolites are rapidly extracted from the cells, often using a cold solvent quenching method to halt metabolic activity.

  • Sample Analysis by MS: The extracted metabolites are analyzed by mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopomer distributions of key metabolites.[18]

  • Metabolic Flux Calculation: The measured MIDs, along with a stoichiometric model of the metabolic network, are used in computational software to estimate the intracellular metabolic fluxes.[18]

Bioavailability_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis oral Oral Dose (Unlabeled Drug) blood Blood Sampling oral->blood iv IV Microdose (Labeled Drug) iv->blood plasma Plasma Separation blood->plasma extraction Sample Extraction plasma->extraction lcms LC-MS/MS Analysis extraction->lcms pk Pharmacokinetic Analysis lcms->pk bioavailability Calculate Absolute Bioavailability pk->bioavailability EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

References

The Role of DL-Glutaryl carnitine-13C,d3 in Advancing Glutaric Aciduria Type I Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block disrupts the normal catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). A key biomarker for the diagnosis and monitoring of GA-I is glutarylcarnitine (B602354) (C5DC), which is formed from the conjugation of excess glutaryl-CoA with carnitine. The accurate quantification of glutarylcarnitine in biological matrices is therefore paramount for early diagnosis through newborn screening, patient monitoring, and the development of therapeutic strategies.

Data Presentation: Quantitative Analysis of Glutarylcarnitine

The concentration of glutarylcarnitine is significantly elevated in individuals with Glutaric Aciduria Type I compared to healthy controls. The following tables summarize typical quantitative data from various biological specimens.

Table 1: Glutarylcarnitine Concentrations in Urine

AnalytePatient GroupConcentration Range (mmol/mol creatinine)Reference
GlutarylcarnitineGA-I Patients14 - 522[1]
GlutarylcarnitineHealthy Controls< 5.2[1]
GlutarylcarnitineHealthy Controls≤ 2.0[2]

Table 2: Glutarylcarnitine Concentrations in Plasma

AnalytePatient GroupConcentration Range (µmol/L)Reference
GlutarylcarnitineGA-I PatientsMay be within normal limits in some cases[3]
GlutarylcarnitineHealthy Controls< 0.09[3]

Table 3: Glutarylcarnitine Concentrations in Dried Blood Spots (DBS) for Newborn Screening

AnalyteConditionCut-off Value (µmol/L)Reference
Glutarylcarnitine (C5DC)Presumptive Positive for GA-I> 0.17[4]
Glutarylcarnitine (C5DC)Presumptive Positive for GA-I> 0.35[5]
Glutarylcarnitine (C5DC)Presumptive Positive for GA-I> 0.22[6]

Signaling and Metabolic Pathways

The deficiency of glutaryl-CoA dehydrogenase in GA-I disrupts the catabolic pathway of lysine and tryptophan, leading to the accumulation of upstream metabolites.

GA1_Metabolic_Pathway cluster_block Metabolic Block in GA-I Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Carnitine Carnitine GlutarylCoA->Carnitine Conjugation GA Glutaric Acid (GA) (Elevated in GA-I) GlutarylCoA->GA ThreeOHGA 3-Hydroxyglutaric Acid (3-OH-GA) (Elevated in GA-I) GlutarylCoA->ThreeOHGA CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism Glutarylcarnitine Glutarylcarnitine (C5DC) (Elevated in GA-I) Carnitine->Glutarylcarnitine block_label Deficient in Glutaric Aciduria Type I

Metabolic pathway disruption in Glutaric Aciduria Type I.

Experimental Protocols

Quantitative Analysis of Glutarylcarnitine in Urine and Dried Blood Spots by LC-MS/MS

This protocol describes a method for the quantification of glutarylcarnitine using a stable isotope-labeled internal standard, DL-Glutaryl carnitine-13C,d3.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Glutarylcarnitine (Analytical Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • n-Butanol

  • Hydrochloric Acid (HCl)

  • Water (LC-MS grade)

  • Formic Acid

  • Dried blood spot (DBS) cards

  • Urine collection cups

2. Internal Standard Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL. The exact concentration may need to be optimized based on instrument sensitivity.

3. Sample Preparation

3.1. Dried Blood Spots (DBS)

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well filter plate.

  • Add 100 µL of the working internal standard solution to each well.

  • Agitate the plate for 30 minutes at room temperature to extract the acylcarnitines.

  • Elute the extract into a clean 96-well collection plate by centrifugation.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

3.2. Urine

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

  • Take 50 µL of the supernatant and add it to a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution.

  • Vortex to mix.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

4. Derivatization (Butylation)

  • To the dried residue from either DBS or urine preparation, add 100 µL of 3N HCl in n-butanol.

  • Seal the plate or tubes and heat at 65°C for 15-20 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. The exact gradient should be optimized for the specific column and analytes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glutarylcarnitine (butylated): Precursor ion (m/z) 388.3 -> Product ion (m/z) 85.1

      • This compound (butylated): Precursor ion (m/z) 395.3 -> Product ion (m/z) 92.1

    • Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

6. Data Analysis and Quantification

  • Create a calibration curve using known concentrations of the glutarylcarnitine analytical standard spiked with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Quantify the concentration of glutarylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental and Diagnostic Workflows

The use of this compound is an integral part of the diagnostic workflow for Glutaric Aciduria Type I, particularly in the confirmation of results from newborn screening.

GA1_Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Profile Analysis (Flow Injection MS/MS) NBS->Acylcarnitine ElevatedC5DC Elevated Glutarylcarnitine (C5DC)? Acylcarnitine->ElevatedC5DC Normal Normal Result ElevatedC5DC->Normal No Confirmatory Confirmatory Testing ElevatedC5DC->Confirmatory Yes LCMSMS Quantitative LC-MS/MS with This compound (Urine and/or Plasma) Confirmatory->LCMSMS OrganicAcid Urine Organic Acid Analysis (GC-MS) Confirmatory->OrganicAcid Genetic GCDH Gene Sequencing Confirmatory->Genetic Diagnosis Diagnosis of Glutaric Aciduria Type I LCMSMS->Diagnosis OrganicAcid->Diagnosis Genetic->Diagnosis

Diagnostic workflow for Glutaric Aciduria Type I.

Conclusion

This compound serves as an indispensable tool in the clinical and research settings for Glutaric Aciduria Type I. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of glutarylcarnitine, a critical biomarker for this disorder. This technical guide provides a framework for researchers and clinicians to understand and implement robust analytical methods for the diagnosis, monitoring, and study of GA-I, ultimately contributing to improved patient outcomes and the development of novel therapeutic interventions.

References

Mass Spectral Characteristics of DL-Glutaryl Carnitine-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of DL-Glutaryl carnitine-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of glutarylcarnitine (B602354) in various biological matrices. This document outlines its fragmentation patterns, provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and presents key data in a structured format for easy reference.

Introduction

DL-Glutaryl carnitine-¹³C,d₃ is the ¹³C- and deuterium-labeled form of DL-Glutaryl carnitine.[1] It serves as an ideal internal standard for quantitative analyses by LC-MS/MS due to its chemical and physical similarities to the endogenous analyte, glutarylcarnitine. Its use mitigates matrix effects and variations in instrument response, leading to highly accurate and precise measurements. Glutarylcarnitine is a key biomarker for Glutaric Acidemia Type I (GA1), an inherited metabolic disorder.

Physicochemical Properties

A summary of the key physicochemical properties of DL-Glutaryl carnitine-¹³C,d₃ is presented in Table 1.

PropertyValue
Chemical FormulaC₁₂H₁₈D₃¹³CHNO₆
Molecular Weight279.31 g/mol [2]
Exact Mass279.15907246 Da[2]
Isotopic Labeling¹³C on one carbon of the glutaryl moiety, d₃ on the N-trimethyl group

Mass Spectral Fragmentation

Under typical positive ion electrospray ionization (ESI) conditions, acylcarnitines undergo characteristic fragmentation patterns. The primary fragmentation pathway involves the neutral loss of trimethylamine (B31210) ((CH₃)₃N). For DL-Glutaryl carnitine-¹³C,d₃, the trimethylamine group contains the three deuterium (B1214612) atoms, resulting in a neutral loss of (CH₃)₂(¹³CH₃)N.

A prominent product ion observed for many acylcarnitines corresponds to the carnitine backbone fragment at m/z 85. Another significant fragmentation pathway for glutarylcarnitine involves the cleavage of the ester bond, leading to a product ion specific to the glutaryl moiety.

Predicted Precursor and Product Ions

Based on the known fragmentation of analogous compounds and the isotopic labeling of DL-Glutaryl carnitine-¹³C,d₃, the expected precursor and product ions for tandem mass spectrometry analysis are detailed in Table 2. These values are crucial for setting up Multiple Reaction Monitoring (MRM) experiments.

AnalytePrecursor Ion (M+H)⁺ m/zProduct Ion m/zFragmentation Pathway
DL-Glutaryl carnitine-¹³C,d₃280.285.1Neutral loss of glutaryl moiety
DL-Glutaryl carnitine-¹³C,d₃280.2119.1Product ion from the glutaryl-¹³C moiety
Glutarylcarnitine (unlabeled)276.285.1Neutral loss of glutaryl moiety
Glutarylcarnitine (unlabeled)276.2115.1Product ion from the glutaryl moiety[3]

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of glutarylcarnitine in a biological matrix (e.g., plasma, dried blood spots) using DL-Glutaryl carnitine-¹³C,d₃ as an internal standard.

Sample Preparation
  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard, DL-Glutaryl carnitine-¹³C,d₃, at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation and Visualization

The following diagrams illustrate the fragmentation pathway of DL-Glutaryl carnitine-¹³C,d₃ and a typical experimental workflow for its use.

fragmentation_pathway cluster_legend Legend precursor DL-Glutaryl carnitine-¹³C,d₃ (M+H)⁺ m/z = 280.2 product1 Product Ion m/z = 85.1 precursor->product1 CID product2 Product Ion m/z = 119.1 precursor->product2 CID neutral_loss Neutral Loss (Glutaryl-¹³C moiety) neutral_loss2 Neutral Loss (Deuterated Trimethylamine + C₄H₆O₂) Precursor Precursor Ion Product Product Ion

Caption: Fragmentation pathway of DL-Glutaryl carnitine-¹³C,d₃.

experimental_workflow start Biological Sample (e.g., Plasma) step1 Add Internal Standard (DL-Glutaryl carnitine-¹³C,d₃) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Collection step3->step4 step5 LC-MS/MS Analysis (MRM Mode) step4->step5 end Data Analysis & Quantification step5->end

Caption: Experimental workflow for glutarylcarnitine analysis.

Conclusion

DL-Glutaryl carnitine-¹³C,d₃ is an essential tool for the accurate and reliable quantification of glutarylcarnitine in clinical and research settings. Understanding its mass spectral behavior and employing robust analytical methods, such as the one detailed in this guide, are critical for obtaining high-quality data. The provided information serves as a comprehensive resource for researchers and scientists involved in metabolomics and drug development.

References

Stability and Storage of Deuterated Acylcarnitine Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability and proper storage of deuterated acylcarnitine standards. Ensuring the integrity of these standards is paramount for accurate and reproducible results in metabolic research, clinical diagnostics, and drug development. This document outlines recommended storage conditions, details potential degradation pathways, and provides experimental protocols for stability assessment.

Introduction to Acylcarnitines and their Deuterated Analogs

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Deuterated acylcarnitines are stable isotope-labeled analogs used as internal standards in mass spectrometry-based quantification. Their use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative analyses.[2]

Core Principles of Stability and Storage

The stability of deuterated acylcarnitine standards is primarily influenced by temperature, storage duration, solvent, and pH. The primary degradation pathway for acylcarnitines is hydrolysis, where the ester bond is cleaved, resulting in the formation of free carnitine and the corresponding fatty acid.[3] This process is accelerated at room temperature and in aqueous solutions with non-neutral pH.

Key Recommendations for Storage:
  • Solid Form: Lyophilized powders of deuterated acylcarnitine standards should be stored at -20°C or colder in a desiccator to protect them from moisture.[4]

  • Stock Solutions: Concentrated stock solutions should be prepared in a high-purity aprotic solvent such as methanol (B129727) or acetonitrile (B52724).[4] These solutions should be stored in tightly sealed vials at -20°C or colder to minimize solvent evaporation and potential degradation.[4]

  • Working Solutions: Aqueous working solutions are not recommended for long-term storage and should be prepared fresh daily.[5] If short-term storage is necessary, they should be kept at 2-8°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[6] It is advisable to aliquot stock solutions into smaller, single-use vials.

Quantitative Stability Data

The following tables summarize the stability of acylcarnitines under various storage conditions. While much of the available data pertains to non-deuterated acylcarnitines in biological matrices, the principles and degradation rates are expected to be comparable for deuterated standards in solution.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) at Different Temperatures

Acylcarnitine Chain LengthStorage TemperatureDurationStabilityReference
All-18°CAt least 330 daysStable[3][7]
AllRoom Temperature (>14 days)VariesHydrolysis to free carnitine[3][7]
Short-chainRoom TemperatureVariesHydrolyze quicker than long-chain[3]
Medium and Long-chainNot specifiedNot specifiedCould not be analyzed due to low physiological concentrations in some studies[8]

Table 2: Annual Decrease of Acylcarnitines in Dried Blood Spots Stored for an Extended Period

AnalyteAnnual Decrease (First 5 Years)Annual Decrease (After 5 Years)Reference
Free CarnitineIncrease of 7.6%Decrease of 1.4%[8]
Acetylcarnitine (C2)18.5%More gradual decline[8]
Propionylcarnitine (C3)27.4%More gradual decline[8]

Experimental Protocols

Preparation of Deuterated Acylcarnitine Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of deuterated acylcarnitine standards for use in mass spectrometry.

Materials:

  • Lyophilized deuterated acylcarnitine standards

  • High-purity methanol or acetonitrile

  • Calibrated pipettes

  • Amber, tightly sealed vials

Procedure:

  • Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of high-purity methanol or acetonitrile to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Store the stock solution in an amber, tightly sealed vial at -20°C.

  • On the day of the experiment, allow the stock solution to warm to room temperature before preparing working solutions by diluting the stock solution with the appropriate solvent.

Experimental Workflow for Stability Assessment

This workflow outlines a general procedure for assessing the stability of deuterated acylcarnitine standards under different storage conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare concentrated stock solution in aprotic solvent (e.g., Methanol) prep_working Prepare working solutions at different concentrations prep_stock->prep_working aliquot Aliquot working solutions into multiple vials for each condition prep_working->aliquot temp_neg20 Store at -20°C aliquot->temp_neg20 temp_4 Store at 4°C aliquot->temp_4 temp_rt Store at Room Temperature aliquot->temp_rt light_dark Protect from light vs. Exposed to light aliquot->light_dark time_points Analyze aliquots at defined time points (e.g., 0, 1, 3, 7, 30 days) temp_neg20->time_points temp_4->time_points temp_rt->time_points light_dark->time_points lcms Quantify by LC-MS/MS using a freshly prepared calibration curve time_points->lcms data_analysis Calculate percentage degradation and determine stability lcms->data_analysis G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptors (TLRs) MyD88 MyD88 TLR->MyD88 Recruits JNK_ERK JNK / ERK Phosphorylation MyD88->JNK_ERK Leads to NFkB NF-κB Activation JNK_ERK->NFkB Cytokine_Expression Pro-inflammatory Cytokine Expression (e.g., IL-8) NFkB->Cytokine_Expression Promotes LC_Acylcarnitine Long-chain Acylcarnitine LC_Acylcarnitine->TLR Activates

References

A Researcher's Guide to Acylcarnitine Profiling with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acylcarnitine profiling has emerged as a critical tool in the study of metabolic pathways, particularly in the diagnosis and monitoring of inborn errors of metabolism, and is increasingly utilized in drug development to assess mitochondrial toxicity and off-target effects. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in acylcarnitine analysis, with a specific focus on the indispensable role of internal standards for accurate quantification.

Introduction to Acylcarnitines and their Metabolic Significance

Acylcarnitines are esters of carnitine and fatty acids, formed during the metabolism of fats and amino acids. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, a key process in cellular energy production.[1][2] The analysis of acylcarnitine profiles in biological fluids such as plasma, serum, and dried blood spots can provide a snapshot of the metabolic state of an individual.[3][4][5] Abnormal acylcarnitine profiles can be indicative of enzymatic deficiencies in the fatty acid oxidation pathway or organic acidurias.[6][7]

The "carnitine shuttle" is the biochemical pathway responsible for this transport. It involves a series of enzymatic steps that are crucial for cellular energy homeostasis.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CACT CACT Acylcarnitine_cyto->CACT Outer Membrane CPT1->Acylcarnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Inner Membrane CPT2 CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix Acylcarnitine_matrix->CPT2 Carnitine_matrix->CACT Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation

The Carnitine Shuttle Pathway.

The Role of Internal Standards in Quantitative Analysis

Accurate quantification of acylcarnitines is paramount for reliable diagnosis and research. Tandem mass spectrometry (MS/MS) is the predominant analytical technique used for this purpose.[6][8] However, the complexity of biological matrices can lead to variations in sample preparation and ionization efficiency, affecting the accuracy of the results. To correct for these variations, stable isotope-labeled internal standards are employed.[9] These are synthetic versions of the target acylcarnitines where some atoms have been replaced with heavier isotopes (e.g., deuterium, ¹³C).[10][11]

These internal standards are added to the sample at a known concentration at the beginning of the analytical process.[11] Because they are chemically identical to their endogenous counterparts, they experience the same variations during sample processing and analysis. By measuring the ratio of the signal from the endogenous acylcarnitine to the signal from its corresponding internal standard, accurate quantification can be achieved.

Experimental Workflow for Acylcarnitine Profiling

The general workflow for acylcarnitine profiling involves several key steps, from sample collection to data analysis.

AcylcarnitineWorkflow SampleCollection Sample Collection (Plasma, Serum, Dried Blood Spot) Spiking Spiking with Internal Standards SampleCollection->Spiking SamplePrep Sample Preparation (Protein Precipitation, Extraction) Spiking->SamplePrep Derivatization Derivatization (e.g., Butylation) SamplePrep->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) Analysis Derivatization->MSMS DataProcessing Data Processing and Quantification MSMS->DataProcessing Interpretation Profile Interpretation DataProcessing->Interpretation

Experimental Workflow Overview.

Detailed Experimental Protocols

The following protocols are generalized from common practices in the field and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation
  • Sample Collection : Collect whole blood in heparinized tubes for plasma or allow it to clot for serum. For dried blood spots (DBS), apply whole blood onto a specialized filter card and allow it to dry completely.[8]

  • Internal Standard Spiking : To a specific volume of plasma, serum, or a punch from a DBS, add a known amount of a commercially available internal standard mixture containing various stable isotope-labeled acylcarnitines.[12]

  • Protein Precipitation and Extraction :

    • For plasma/serum: Add a volume of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample to precipitate proteins.

    • For DBS: Submerge the punched spot in a methanol-based extraction solution.

  • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant containing the acylcarnitines to a clean tube.

  • Evaporation : Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization (Butylation)

To improve the chromatographic and mass spectrometric properties of acylcarnitines, they are often derivatized to their butyl esters.[6]

  • Reagent Preparation : Prepare a solution of 3N butanolic-HCl.

  • Reaction : Add the butanolic-HCl to the dried sample extract.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 65°C) for a set time (e.g., 15-30 minutes).

  • Evaporation : Evaporate the butanolic-HCl to dryness under nitrogen.

  • Reconstitution : Reconstitute the dried derivatized sample in a solvent suitable for MS/MS analysis (e.g., 80% acetonitrile in water).

Tandem Mass Spectrometry (MS/MS) Analysis

Acylcarnitine analysis is typically performed using flow injection analysis or liquid chromatography coupled to a tandem mass spectrometer.[3][13]

  • Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Scan Mode : Precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85) is a widely used method for qualitative profiling. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its internal standard.[6][12]

Data Presentation and Interpretation

The quantitative data obtained from the MS/MS analysis is typically presented in tables, allowing for easy comparison of acylcarnitine levels between samples or against reference ranges.

Table 1: Example Concentrations of Internal Standards for Acylcarnitine Profiling
Internal StandardAbbreviationTypical Concentration (µM)
[²H₉]-Carnitine²H₉-C00.76
[²H₃]-Acetylcarnitine²H₃-C20.19
[²H₃]-Propionylcarnitine²H₃-C30.038
[²H₃]-Butyrylcarnitine²H₃-C40.038
[²H₉]-Isovalerylcarnitine²H₉-C50.038
[²H₃]-Octanoylcarnitine²H₃-C80.038
[²H₃]-Myristoylcarnitine²H₃-C140.038
[²H₃]-Palmitoylcarnitine²H₃-C160.076

Note: These concentrations are examples and should be optimized for the specific application and instrument sensitivity. Data adapted from a study on acylcarnitine profiling in newborns.[12]

Table 2: Linearity and Recovery Data for an LC-MS/MS Method
AcylcarnitineLinearity Range (µmol/L)Recovery (%)
C2 (Acetylcarnitine)1.0 - 10084 - 112
Other Acylcarnitines0.1 - 1084 - 112

This table summarizes the performance of a rapid LC-MS/MS method for plasma acylcarnitines, demonstrating good linearity and recovery.[13]

Interpretation of acylcarnitine profiles requires expertise in metabolic biochemistry. Elevated levels of specific acylcarnitines or abnormal ratios between different acylcarnitines can point to a specific metabolic disorder.[14] For example, a significant elevation of octanoylcarnitine (B1202733) (C8) is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Conclusion

Acylcarnitine profiling using internal standards and tandem mass spectrometry is a powerful and essential technique in modern metabolic research and clinical diagnostics. The use of stable isotope-labeled internal standards is crucial for achieving the accuracy and precision required for reliable quantification. The detailed protocols and data presentation guidelines provided in this guide offer a solid foundation for researchers and scientists to implement and interpret acylcarnitine profiling in their own work, ultimately contributing to a better understanding and diagnosis of metabolic diseases and enhancing the safety assessment of new pharmaceutical compounds.

References

Decoding the Certificate of Analysis: A Technical Guide to DL-Glutaryl Carnitine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for DL-Glutaryl Carnitine-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results in metabolic research and drug development.

Overview of DL-Glutaryl Carnitine-¹³C,d₃

DL-Glutaryl carnitine-¹³C,d₃ is the ¹³C- and deuterium-labeled form of DL-Glutaryl carnitine.[1] It serves as an invaluable internal standard for quantification in analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope labeling provides a compound that is chemically identical to the endogenous analyte but has a different mass, allowing for precise differentiation and quantification.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁¹³CH₁₈D₃NO₆[1]
Molecular Weight279.31 g/mol [1][2]
IUPAC Name5-[1-carboxy-3-[dimethyl(trideuterio(1¹³C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate[2]

Certificate of Analysis: A Detailed Breakdown

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. Below is a summary of the key quantitative data typically found on a CoA for DL-Glutaryl Carnitine-¹³C,d₃.

Table of Analytical Specifications:

TestSpecificationResult
Identity
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
Mass SpectrometryConforms to structureConforms
Purity
Purity by HPLC/UV≥98%99.5%
Isotopic Purity
Isotopic Enrichment≥99 atom % ¹³C; ≥99 atom % DConforms
Physical Properties
AppearanceWhite to off-white solidWhite solid

Experimental Protocols

Detailed methodologies are essential for interpreting the data presented on a CoA. The following sections describe the typical experimental protocols used to analyze DL-Glutaryl Carnitine-¹³C,d₃.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of the compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For DL-Glutaryl Carnitine-¹³C,d₃, the expected [M+H]⁺ ion would be at approximately m/z 280.3. Fragmentation analysis (MS/MS) can be performed to further confirm the structure.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the isotopic labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings. The integration of the signals can confirm the relative number of protons in different parts of the molecule.

    • ¹³C NMR: To observe the carbon signals. The presence of a signal at the expected chemical shift for the labeled carbon confirms the ¹³C incorporation.

  • Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are compared to the expected values for the structure.

Biochemical Context: The Role of Glutaryl-Carnitine

Glutaryl-carnitine is an acylcarnitine that plays a role in the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation, a process that generates energy.[3] It is formed from glutaryl-CoA, an intermediate in the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[4] In certain metabolic disorders, such as Glutaric Acidemia Type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA and subsequently elevated levels of glutarylcarnitine.[4][5]

The following diagram illustrates the analytical workflow for quantifying an endogenous analyte using a stable isotope-labeled internal standard like DL-Glutaryl Carnitine-¹³C,d₃.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Known Amount of DL-Glutaryl Carnitine-¹³C,d₃ (IS) BiologicalSample->AddIS Extraction Extraction of Analytes AddIS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec PeakIntegration Peak Area Integration (Analyte and IS) MassSpec->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification FinalResult Final Concentration of Endogenous Glutaryl-Carnitine Quantification->FinalResult

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

The following diagram illustrates the biochemical pathway leading to the formation of Glutaryl-Carnitine.

glutaryl_carnitine_pathway cluster_amino_acids Amino Acid Catabolism cluster_mitochondria Mitochondrion cluster_disease Lysine Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Tryptophan Tryptophan Tryptophan->GlutarylCoA Hydroxylysine Hydroxylysine Hydroxylysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase GlutarylCoA->GCDH CPT Carnitine Palmitoyltransferase (or other CATs) GlutarylCoA->CPT Carnitine BetaOxidation Further Metabolism GCDH->BetaOxidation GA1 Glutaric Acidemia Type I: Deficiency of GCDH leads to accumulation of Glutaryl-CoA and Glutaryl-Carnitine GCDH->GA1 GlutarylCarnitine Glutaryl-Carnitine CPT->GlutarylCarnitine TransportOut Transport out of Mitochondria and Cell GlutarylCarnitine->TransportOut

Caption: Simplified biochemical pathway of Glutaryl-Carnitine formation.

References

Methodological & Application

Application Note: Quantitative Analysis of Glutarylcarnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of glutarylcarnitine (B602354) (C5DC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Glutarylcarnitine is a key biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1). The presented method offers high specificity and accuracy, crucial for distinguishing glutarylcarnitine from isobaric interferences, a known limitation of flow injection analysis. The simple protein precipitation-based sample preparation protocol and optimized LC-MS/MS parameters make this method suitable for high-throughput analysis in a research setting.

Introduction

Glutaric Acidemia Type I is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. The quantification of glutarylcarnitine in biological matrices is a primary tool for the identification and monitoring of GA1.

Traditional methods like flow injection tandem mass spectrometry, while suitable for newborn screening, lack the specificity to differentiate glutarylcarnitine from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).[1][2] This can lead to false-positive or false-negative results.[1][2] The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary chromatographic separation for accurate and precise quantification of glutarylcarnitine.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for glutarylcarnitine quantification in human plasma.

Experimental

Materials and Reagents
  • Glutarylcarnitine standard (Sigma-Aldrich or equivalent)

  • Glutarylcarnitine-(trimethyl-d9) hydrochloride (d9-Glutarylcarnitine) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (Sigma-Aldrich or equivalent)

  • Human plasma (BioIVT or equivalent)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of glutarylcarnitine in methanol.

  • Prepare a 1 mg/mL stock solution of d9-Glutarylcarnitine in methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions of glutarylcarnitine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

  • Prepare a working internal standard (IS) solution of d9-Glutarylcarnitine at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Addition: Add 20 µL of the working internal standard solution to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Glutarylcarnitine 276.185.11002030
d9-Glutarylcarnitine (IS) 285.294.11002030

Data Analysis

The quantification of glutarylcarnitine is performed using a targeted data analysis workflow.

  • Peak Integration: The chromatographic peaks for glutarylcarnitine and the internal standard are integrated using the instrument's software (e.g., MassLynx, Analyst).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of glutarylcarnitine in the plasma samples is calculated from the calibration curve using the measured peak area ratios.

Results and Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Linearity:

The method demonstrated excellent linearity over a concentration range of 0.05 to 20 µM for glutarylcarnitine. The coefficient of determination (R²) was consistently >0.99.

Precision and Accuracy:

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.

QC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 0.15< 10%< 10%90-110%
Medium 1.5< 10%< 10%90-110%
High 15< 10%< 10%90-110%

Lower Limit of Quantification (LLOQ):

The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, was determined to be 0.05 µM.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (d9-Glutarylcarnitine) plasma->is_addition precipitation Add Acetonitrile (400 µL) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (HILIC) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: Experimental workflow for glutarylcarnitine quantification.

method_development_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application define_analyte Define Analyte & IS (Glutarylcarnitine, d9-Glutarylcarnitine) optimize_ms Optimize MS/MS Parameters (MRM Transitions, CE, CV) define_analyte->optimize_ms develop_lc Develop LC Method (Column, Mobile Phases, Gradient) define_analyte->develop_lc optimize_prep Optimize Sample Preparation (Protein Precipitation) define_analyte->optimize_prep linearity Linearity & Range optimize_ms->linearity develop_lc->linearity optimize_prep->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy precision->accuracy sensitivity LLOQ accuracy->sensitivity stability Stability sensitivity->stability routine_analysis Routine Sample Analysis stability->routine_analysis data_reporting Data Reporting routine_analysis->data_reporting

Caption: Logical flow of the LC-MS/MS method development and validation process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of glutarylcarnitine in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for research applications requiring the analysis of a large number of samples. This method is a valuable tool for researchers studying Glutaric Acidemia Type I and other related metabolic pathways.

References

Application Notes and Protocols for the Analysis of Glutaryl Carnitine in Dried Blood Spots using DL-Glutaryl carnitine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl carnitine (C5DC) is a critical biomarker for the diagnosis of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder affecting the catabolism of lysine (B10760008), hydroxylysine, and tryptophan. Early detection and quantification of glutaryl carnitine in newborns through dried blood spot (DBS) analysis is essential for timely intervention and management of the disease. This application note provides a detailed protocol for the quantitative analysis of glutaryl carnitine in DBS samples using a stable isotope-labeled internal standard, DL-Glutaryl carnitine-13C,d3, and tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Metabolic Pathway

Glutaric Acidemia Type I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is responsible for the conversion of glutaryl-CoA to crotonyl-CoA in the degradation pathways of lysine and tryptophan. A defect in GCDH leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and glutaryl carnitine. The buildup of these metabolites is toxic and can lead to severe neurological damage.

Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Deficient in GA-I GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid Accumulation CarnitineAcyltransferase Carnitine Acyltransferase GlutarylCoA->CarnitineAcyltransferase CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism GlutarylCarnitine Glutaryl Carnitine (C5DC) (Biomarker) CarnitineAcyltransferase->GlutarylCarnitine Accumulation

Figure 1: Simplified metabolic pathway of lysine and tryptophan degradation.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of glutaryl carnitine from dried blood spots.

Materials and Reagents
  • DL-Glutaryl carnitine (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • n-Butanol

  • Hydrochloric acid

  • 96-well microtiter plates

  • DBS puncher (3.2 mm)

  • Plate shaker

  • Nitrogen evaporator

  • LC-MS/MS system

Internal Standard Stock and Working Solution Preparation
  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with methanol to achieve the desired concentration for spiking into the extraction solvent. The final concentration in the extraction solvent should be optimized based on the instrument's sensitivity and the expected endogenous levels of the analyte.

Sample Preparation and Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis DBS 1. Punch 3.2 mm disc from Dried Blood Spot Well 2. Place disc in 96-well plate DBS->Well AddSolvent 3. Add 100 µL Methanol with This compound Well->AddSolvent Shake 4. Shake for 30 min AddSolvent->Shake Transfer 5. Transfer supernatant to new plate Shake->Transfer Drydown1 6. Evaporate to dryness (Nitrogen) Transfer->Drydown1 AddButanol 7. Add 50 µL 3N Butanolic-HCl Drydown1->AddButanol Incubate 8. Incubate at 65°C for 15 min AddButanol->Incubate Drydown2 9. Evaporate to dryness (Nitrogen) Incubate->Drydown2 Reconstitute 10. Reconstitute in Mobile Phase Drydown2->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Dried blood spot sample preparation and extraction workflow.

  • Punch a 3.2 mm disc from the center of the dried blood spot and place it into a well of a 96-well microtiter plate.

  • To each well, add 100 µL of methanol containing the this compound internal standard.

  • Seal the plate and shake for 30 minutes at room temperature.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Add 50 µL of 3N butanolic-HCl to each well for derivatization.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Tandem Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterGlutaryl Carnitine (C5DC)This compound (IS)
Precursor Ion (m/z) 388.3392.3
Product Ion (m/z) 115.1115.1 or 119.1 (to be optimized)
Dwell Time 50 ms50 ms
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Cone Voltage (V) Optimized for the specific instrumentOptimized for the specific instrument

Note: The precursor ion m/z values are for the butylated derivatives. The product ion for the internal standard may vary depending on the fragmentation pattern.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Glutaryl Carnitine) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibrators with known concentrations of glutaryl carnitine and a fixed concentration of the internal standard.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters are typically evaluated:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Matrix Effect Assessed and minimized
Recovery Consistent and reproducible

Expected Results

The concentration of glutaryl carnitine in DBS from healthy newborns is typically very low. Elevated levels are indicative of Glutaric Acidemia Type I. The exact cut-off values for diagnosis should be established by each laboratory based on their own population studies and validated against confirmed patient samples.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of glutaryl carnitine in dried blood spots using this compound as an internal standard. The method is robust, accurate, and suitable for high-throughput newborn screening and clinical research applications. Adherence to this protocol, along with proper method validation, will ensure reliable and accurate quantification of this critical biomarker for the early diagnosis of Glutaric Acidemia Type I.

Protocol for the Preparation of DL-Glutaryl carnitine-13C,d3 Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Glutaryl carnitine-13C,d3 is a stable isotope-labeled internal standard used for the accurate quantification of glutaryl carnitine in biological samples by mass spectrometry (MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby improving the precision and accuracy of the analytical method.[3] This document provides a detailed protocol for the preparation of a this compound working solution for use in research and drug development settings.

Materials and Reagents

  • This compound (solid form)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Low-binding polypropylene (B1209903) tubes and pipette tips[3]

Experimental Protocols

Preparation of Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a clean volumetric flask. Add a small amount of LC-MS grade methanol to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with LC-MS grade methanol. For example, if 1 mg was weighed, use a 1 mL volumetric flask to obtain a 1 mg/mL stock solution.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, sealed, low-binding polypropylene tube. Store at -20°C.

Preparation of Intermediate and Working Solutions

Prepare intermediate and working solutions by performing serial dilutions of the stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method and the expected concentration of the analyte in the samples.

Example Dilution Series:

  • Intermediate Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL low-binding tube. Add 990 µL of a suitable solvent (e.g., 50:50 methanol:water) and vortex to mix.

  • Working Solution (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL low-binding tube. Add 990 µL of the same solvent and vortex to mix.

Data Presentation

The stability of the prepared solutions is critical for ensuring reproducible results. The following table summarizes hypothetical stability data for this compound solutions under different storage conditions. Researchers should perform their own stability studies.

SolutionStorage TemperatureStability (Peak Area % of Initial) after 1 Month
Stock Solution (1 mg/mL in Methanol)-20°C99.5%
Working Solution (100 ng/mL in 50:50 Methanol:Water)4°C98.2%
Working Solution (100 ng/mL in 50:50 Methanol:Water)Room Temperature91.3%

Visualizations

The following diagram illustrates the workflow for the preparation of the this compound working solution.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_intermediate Intermediate Solution Preparation (10 µg/mL) cluster_working Working Solution Preparation (100 ng/mL) weigh Weigh 1 mg of this compound dissolve Dissolve in Methanol weigh->dissolve volume Bring to 1 mL Volume dissolve->volume store_stock Store at -20°C volume->store_stock pipette_stock Pipette 10 µL of Stock Solution store_stock->pipette_stock dilute_intermediate Add 990 µL of 50:50 Methanol:Water pipette_stock->dilute_intermediate pipette_intermediate Pipette 10 µL of Intermediate Solution dilute_intermediate->pipette_intermediate dilute_working Add 990 µL of 50:50 Methanol:Water pipette_intermediate->dilute_working final Final Working Solution dilute_working->final

Caption: Workflow for this compound solution preparation.

Conclusion

This protocol provides a standardized procedure for the preparation of this compound working solutions. Adherence to these guidelines, including the use of high-purity reagents and calibrated equipment, is essential for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. It is recommended that each laboratory validates the stability of the prepared solutions under their specific storage conditions.

References

Application of DL-Glutaryl carnitine-13C,d3 in Clinical Diagnostics: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glutaryl carnitine-13C,d3 is a stable isotope-labeled internal standard crucial for the accurate quantification of glutarylcarnitine (B602354) (C5DC) in biological specimens. Its primary application lies in the clinical diagnosis and monitoring of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder. This document provides detailed application notes and experimental protocols for the use of this compound in a clinical diagnostic setting, particularly for newborn screening programs.

Glutaric Acidemia Type I is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This deficiency leads to an accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[1] Newborn screening for GA-I is essential for early diagnosis and intervention to prevent severe neurological damage.[2][3] The analytical method of choice for this screening is tandem mass spectrometry (MS/MS), which allows for the sensitive and specific detection of acylcarnitines.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is fundamental to the accuracy of this quantitative analysis, as it corrects for matrix effects and variations in sample preparation and instrument response.[7][8]

Application Notes

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry assays for the quantification of glutarylcarnitine (C5DC). This is a critical component of:

  • Newborn Screening: For the early detection of Glutaric Acidemia Type I from dried blood spots (DBS).

  • Metabolic Disorder Diagnosis: As a confirmatory test for GA-I in plasma, serum, or urine of symptomatic individuals.

  • Therapeutic Monitoring: To monitor the biochemical response of GA-I patients to treatment.

The workflow for acylcarnitine analysis using a stable isotope-labeled internal standard is a well-established clinical laboratory procedure.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Dried Blood Spot/Plasma) InternalStandard Addition of This compound (Internal Standard) SampleCollection->InternalStandard Spiking Extraction Extraction of Acylcarnitines InternalStandard->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS DataAnalysis Data Analysis & Quantification LCMSMS->DataAnalysis Signal Ratio (Analyte/IS) ResultInterpretation Result Interpretation DataAnalysis->ResultInterpretation

Figure 1: Experimental workflow for acylcarnitine analysis.

The logic behind using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest during sample processing and analysis.

G cluster_sample Biological Sample cluster_process Sample Processing & Analysis cluster_result Result Analyte Glutarylcarnitine (C5DC) (Unknown Amount) Extraction Extraction Analyte->Extraction InternalStandard This compound (Known Amount) InternalStandard->Extraction Derivatization Derivatization Extraction->Derivatization LCMSMS LC-MS/MS Detection Derivatization->LCMSMS Quantification Accurate Quantification of C5DC LCMSMS->Quantification Based on Peak Area Ratio

Figure 2: Logic of stable isotope dilution analysis.

Experimental Protocols

Sample Preparation from Dried Blood Spots (DBS)

This protocol is adapted from established methods for newborn screening.[6][9]

Materials:

  • Dried blood spot collection cards

  • 3 mm hole puncher

  • 96-well microtiter plate

  • Methanol (B129727)

  • This compound internal standard stock solution

  • n-butanolic HCl (3N)

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Procedure:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Prepare the extraction solution by spiking methanol with the this compound internal standard to a final concentration of approximately 0.5 µmol/L.

  • Add 100 µL of the extraction solution to each well containing a DBS punch.

  • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

  • For derivatization, add 60 µL of 3N n-butanolic HCl to each well.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for LC-MS/MS analysis of butylated acylcarnitines. Specific conditions may need to be optimized for the instrument used.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Linear gradient from 10% to 90% B over 5-10 minutes
Flow Rate 0.2-0.4 mL/min

| Injection Volume | 10-20 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor ion scan of m/z 85 for general acylcarnitine profiling, or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Glutarylcarnitine (C5DC) - Butyl ester 388.3 85.1

    | this compound - Butyl ester | 392.3 | 85.1 |

Note: The precursor ion mass for the labeled standard is +4 Da higher than the unlabeled analyte due to the presence of one 13C and three deuterium (B1214612) atoms.

Quantitative Data

The use of this compound allows for the generation of accurate quantitative data. The following tables provide examples of typical assay performance characteristics and reference ranges.

Table 1: Assay Performance Characteristics for Glutarylcarnitine (C5DC)

Parameter Value Reference
Linearity Range 0.025 - 20 µM [10]
Lower Limit of Quantification (LOQ) 0.025 µM [10]
Intra-assay Coefficient of Variation < 5.2% [11]
Inter-assay Coefficient of Variation < 5.2% [11]

| Recovery | 96.8 - 105.2% |[11] |

Table 2: Reference Ranges for Glutarylcarnitine (C5DC) in Newborns (Dried Blood Spot)

Population C5DC Concentration (µM) Reference
Healthy Newborns < 0.8 [1]

| GA-I Patients | 1.95 - 4.40 |[1] |

Note: Cut-off values should be established and validated by individual laboratories.

Conclusion

This compound is an indispensable tool in the clinical diagnosis of Glutaric Acidemia Type I. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of glutarylcarnitine quantification, which is critical for the effectiveness of newborn screening programs and the management of patients with this serious metabolic disorder. The protocols and data presented here provide a framework for the implementation of this important diagnostic application.

References

Application Notes and Protocols for the Quantification of Glutarylcarnitine and its ¹³C,d₃ Internal Standard using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354) (C5DC) is a critical biomarker for the diagnosis and monitoring of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder. Accurate and reliable quantification of glutarylcarnitine in biological matrices is essential for clinical diagnosis and for evaluating the efficacy of therapeutic interventions in drug development. This document provides detailed application notes and protocols for the analysis of glutarylcarnitine and its stable isotope-labeled internal standard (¹³C,d₃-glutarylcarnitine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the key quantitative data for the MRM transitions of glutarylcarnitine and its internal standard. Two common methodologies are presented: analysis of the underivatized (native) form and analysis following butylation.

Table 1: MRM Transitions for Underivatized Glutarylcarnitine and its ¹³C,d₃-Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Glutarylcarnitine276.285.020-30Common fragment for carnitine esters.
Glutarylcarnitine276.2199.015-25More specific fragment.
¹³C,d₃-Glutarylcarnitine (Internal Standard)280.289.020-30Assumes labeling on the carnitine moiety, resulting in a +4 Da shift on the fragment ion.
¹³C,d₃-Glutarylcarnitine (Internal Standard)280.2199.015-25The glutaryl group fragment remains unchanged.

Table 2: MRM Transitions for Butylated Glutarylcarnitine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Glutarylcarnitine Butyl Ester388.085.020-30Prone to interference from isomers like 3-hydroxydecanoylcarnitine.[1][2]
Glutarylcarnitine Butyl Ester388.0115.015-25More specific transition to differentiate from isomers.[1][2]

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines a common method for the extraction of acylcarnitines from plasma.

Materials:

  • Human plasma samples

  • ¹³C,d₃-Glutarylcarnitine internal standard solution (in methanol (B129727) or water)

  • Methanol, HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g

  • Vortex mixer

  • Pipettes

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike the plasma with 10 µL of the ¹³C,d₃-glutarylcarnitine internal standard solution at a known concentration.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical LC-MS/MS parameters for the analysis of underivatized glutarylcarnitine.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of polar acylcarnitines. Alternatively, a C18 reversed-phase column can be used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-9 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As listed in Table 1. Dwell times should be optimized to ensure a sufficient number of data points across each chromatographic peak.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with ¹³C,d₃-Glutarylcarnitine IS Plasma->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for glutarylcarnitine quantification.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement Analyte Glutarylcarnitine (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS ¹³C,d₃-Glutarylcarnitine (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS AnalyteSignal Analyte Signal (Area) LCMS->AnalyteSignal IS_Signal IS Signal (Area) LCMS->IS_Signal Ratio Calculate Ratio (Analyte Area / IS Area) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard use in quantitative analysis.

References

Application Note: Chromatographic Separation of Acylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylcarnitines are essential intermediates in fatty acid and amino acid metabolism, serving as biomarkers for numerous inherited metabolic disorders. The accurate quantification of individual acylcarnitine species is crucial for the diagnosis and monitoring of these conditions. However, the presence of isobaric and isomeric acylcarnitines presents a significant analytical challenge, as standard mass spectrometry techniques alone cannot differentiate them.[1][2][3][4] Chromatographic separation prior to mass spectrometric detection is therefore indispensable for the precise identification and quantification of these clinically significant isomers.[2] This application note details robust protocols for the separation and analysis of acylcarnitine isomers in biological matrices using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Clinical Significance

The differential diagnosis of several inborn errors of metabolism relies on the ability to distinguish between acylcarnitine isomers. For instance:

  • C4-Acylcarnitines: Separating isobutyrylcarnitine (B1203888) from butyrylcarnitine (B1668139) is critical for distinguishing between isobutyryl-CoA dehydrogenase (IBD) deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[1]

  • C5-Acylcarnitines: The separation of isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine (B1222081) is necessary to differentiate between isovaleric acidemia (IVA), 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCD), and to identify interferences from pivalic acid-containing antibiotics.[1]

  • Dicarboxylic Acylcarnitines: The resolution of methylmalonylcarnitine and glutarylcarnitine (B602354) is important for the diagnosis of related organic acidemias.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and detection of acylcarnitine isomers from biological samples. Two primary approaches are presented: an underivatized method and a method involving derivatization.

Protocol 1: Underivatized Acylcarnitine Isomer Analysis by UPLC-MS/MS

This protocol is adapted from methodologies that prioritize simplicity and speed by analyzing acylcarnitines in their native form.[5][6]

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a mixture of deuterium-labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-propionylcarnitine, etc.).

  • Vortex for 20 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 95 5
    5.0 0.4 20 80
    7.0 0.4 5 95
    8.0 0.4 5 95
    8.1 0.4 95 5

    | 10.0 | 0.4 | 95 | 5 |

  • Column Temperature: 60°C.[1]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+

  • Product Ion: m/z 85 (for most acylcarnitines).

  • Collision Energy: Optimized for each analyte.

Protocol 2: Derivatized Acylcarnitine Isomer Analysis by HPLC-MS/MS

Derivatization can improve chromatographic resolution and detection sensitivity for certain acylcarnitines. This protocol is based on butylation of the carboxyl group.[1][7]

1. Sample Preparation (Dried Blood Spots)

  • Punch a 3 mm disc from the dried blood spot into a 96-well plate.

  • Add 100 µL of methanol containing deuterated internal standards.

  • Agitate for 30 minutes at room temperature.

  • Transfer the methanol extract to a new 96-well plate.

  • Evaporate the solvent under nitrogen at 40°C.

  • Add 50 µL of 3N butanolic HCl.

  • Seal the plate and heat at 65°C for 20 minutes.

  • Evaporate the butanolic HCl under nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Chromatographic and Mass Spectrometry Conditions

The chromatographic and mass spectrometry conditions are similar to Protocol 1, with adjustments to the gradient and MRM transitions to account for the butyl ester derivatives.

Data Presentation

The following tables summarize quantitative data for the separation of key acylcarnitine isomers.

Table 1: Quantitative Performance for C4-Acylcarnitine Isomers [1]

AnalyteMatrixIntra-day Precision (%CV)Accuracy (%)
ButyrylcarnitinePlasma1.4 - 1488 - 114
IsobutyrylcarnitinePlasma1.4 - 1488 - 114
ButyrylcarnitineDried Blood Spots1.4 - 1488 - 114
IsobutyrylcarnitineDried Blood Spots1.4 - 1488 - 114

Table 2: Quantitative Performance for C5-Acylcarnitine Isomers [1]

AnalyteMatrixIntra-day Precision (%CV)Accuracy (%)
IsovalerylcarnitinePlasma1.3 - 1587 - 119
2-MethylbutyrylcarnitinePlasma1.3 - 1587 - 119
PivaloylcarnitinePlasma1.3 - 1587 - 119
ValerylcarnitinePlasma1.3 - 1587 - 119
IsovalerylcarnitineDried Blood Spots1.3 - 1587 - 119
2-MethylbutyrylcarnitineDried Blood Spots1.3 - 1587 - 119
PivaloylcarnitineDried Blood Spots1.3 - 1587 - 119
ValerylcarnitineDried Blood Spots1.3 - 1587 - 119

Table 3: Method Validation Parameters for Underivatized Acylcarnitines [5]

ParameterPerformance
Within-run CV%< 15%
Between-run CV%< 15%
Recovery92.7 - 117.5%

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of acylcarnitine analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, DBS) add_is Add Internal Standards sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into UPLC/HPLC reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: General experimental workflow for acylcarnitine isomer analysis.

signaling_pathway fatty_acids Fatty Acids / Amino Acids acyl_coa Acyl-CoA fatty_acids->acyl_coa acylcarnitine Acylcarnitine acyl_coa->acylcarnitine CPT1/CPT2 carnitine Carnitine carnitine->acylcarnitine mitochondria Mitochondrial Matrix (Beta-Oxidation) acylcarnitine->mitochondria

Caption: Simplified overview of the role of carnitine in fatty acid metabolism.

References

Establishing a Robust Calibration Curve for DL-Glutaryl Carnitine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in targeted metabolomics, clinical diagnostics, and pharmacokinetic studies.

Introduction:

Glutaryl-carnitine (C5DC) is a critical biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA-I), which is characterized by a deficiency of the enzyme glutaryl-CoA dehydrogenase. Accurate quantification of glutaryl-carnitine in biological matrices is paramount for the diagnosis and monitoring of this condition. This application note provides a detailed protocol for establishing a reliable calibration curve for the quantification of DL-Glutaryl carnitine in human plasma using a stable isotope-labeled internal standard, DL-Glutaryl carnitine-¹³C,d₃, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest accuracy and precision.[1][2]

I. Experimental Protocols

A. Materials and Reagents
  • DL-Glutaryl carnitine hydrochloride (Analyte)

  • DL-Glutaryl carnitine-¹³C,d₃ hydrochloride (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (charcoal-stripped or from a certified source)

  • Microcentrifuge tubes

  • Pipettes and tips

B. Preparation of Stock and Working Solutions

1. Analyte Stock Solution (1 mg/mL):

  • Weigh 1 mg of DL-Glutaryl carnitine hydrochloride and dissolve it in 1 mL of methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Store at -20°C.

2. Internal Standard Stock Solution (1 mg/mL):

  • Weigh 1 mg of DL-Glutaryl carnitine-¹³C,d₃ hydrochloride and dissolve it in 1 mL of methanol.

  • Vortex thoroughly.

  • Store at -20°C.

3. Analyte Working Solution (10 µg/mL):

  • Dilute the 1 mg/mL analyte stock solution 1:100 with 50% acetonitrile in water.

  • For example, add 10 µL of the stock solution to 990 µL of 50% acetonitrile.

4. Internal Standard Working Solution (1 µg/mL):

  • Dilute the 1 mg/mL internal standard stock solution 1:1000 with 50% acetonitrile in water.

  • This can be done by a serial dilution, for example, a 1:10 dilution followed by a 1:100 dilution.

C. Preparation of Calibration Standards

Calibration standards are prepared by spiking known concentrations of the analyte working solution into a surrogate matrix (e.g., charcoal-stripped human plasma) to mimic the biological sample matrix.

  • Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).

  • Add a constant volume of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL) to each tube.

  • Add increasing volumes of the Analyte Working Solution (10 µg/mL) to the tubes as detailed in the table below.

  • Add a sufficient volume of the surrogate matrix (e.g., human plasma) to bring the total volume to a fixed amount (e.g., 100 µL).

Calibration LevelAnalyte Working Solution (10 µg/mL) Volume (µL)Surrogate Matrix Volume (µL)Final Analyte Concentration (ng/mL)
CAL 10.589.550
CAL 2189100
CAL 32.587.5250
CAL 4585500
CAL 510801000
CAL 625652500
CAL 750405000
CAL 8100-1010000
D. Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard or unknown plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (at a final concentration of 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

E. LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System: Agilent 1290 Infinity II or equivalent
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temperature: 40°C
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: DL-Glutaryl carnitine: m/z 276.2 -> 85.1DL-Glutaryl carnitine-¹³C,d₃: m/z 280.2 -> 85.1
Collision Energy: Optimized for the specific instrument
Dwell Time: 100 ms

II. Data Presentation and Analysis

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the data.

A. Sample Calibration Curve Data
Calibration LevelAnalyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
CAL 15015,234305,1230.050
CAL 210031,056310,5670.100
CAL 325078,912308,9870.255
CAL 4500155,432301,5670.515
CAL 51000312,876305,4321.024
CAL 62500780,123301,8762.584
CAL 750001,555,987303,1235.133
CAL 8100003,100,456300,98710.301
B. Calibration Curve Performance

A successful calibration curve should meet the following criteria:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (CV) for replicate injections of each standard should be ≤ 15% (≤ 20% for the LLOQ).

III. Visualization of Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for establishing the calibration curve and the metabolic pathway in which glutaryl-carnitine plays a significant role.

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) work_analyte Analyte Working Sol. (10 µg/mL) stock_analyte->work_analyte stock_is Internal Standard Stock (1 mg/mL) work_is IS Working Sol. (1 µg/mL) stock_is->work_is cal_standards Serial Dilution in Surrogate Matrix work_analyte->cal_standards protein_precip Protein Precipitation (Acetonitrile + IS) work_is->protein_precip cal_standards->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_analysis Data Analysis & Calibration Curve lcms->data_analysis

Caption: Experimental workflow for calibration curve establishment.

metabolic_pathway cluster_pathway Mitochondrial Metabolism lysine Lysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa glutaryl_coa_dehydrogenase Glutaryl-CoA Dehydrogenase glutaryl_coa->glutaryl_coa_dehydrogenase Normal Pathway glutaryl_carnitine Glutaryl-Carnitine (Excreted) glutaryl_coa->glutaryl_carnitine GA-I Defect crotonyl_coa Crotonyl-CoA glutaryl_coa_dehydrogenase->crotonyl_coa carnitine Carnitine carnitine->glutaryl_carnitine

Caption: Simplified metabolic pathway of Glutaryl-CoA.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects in Glutarylcarnitine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of glutarylcarnitine (B602354).

Troubleshooting Guide

Problem: Poor sensitivity, inconsistent results, or high variability in glutarylcarnitine quantification.

This is a common indication of matrix effects, where components of the sample matrix interfere with the ionization of glutarylcarnitine, leading to ion suppression or enhancement.[1][2][3][4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your glutarylcarnitine analysis.

MatrixEffectTroubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Implementation & Validation Start Start: Inconsistent Glutarylcarnitine Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion MatrixFactor Calculate Matrix Factor (Post-extraction spike vs. neat solution) Start->MatrixFactor EvaluateIS Evaluate Internal Standard Performance (Analyte/IS ratio consistency) Start->EvaluateIS ProblemIdentified Matrix Effect Confirmed? PostColumnInfusion->ProblemIdentified MatrixFactor->ProblemIdentified EvaluateIS->ProblemIdentified Mitigation Select Mitigation Strategy ProblemIdentified->Mitigation Yes End End: Robust Glutarylcarnitine Assay ProblemIdentified->End No, investigate other causes SamplePrep Optimize Sample Preparation Mitigation->SamplePrep Chromatography Modify Chromatographic Conditions Mitigation->Chromatography InternalStandard Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigation->InternalStandard Implement Implement Selected Strategy SamplePrep->Implement Chromatography->Implement InternalStandard->Implement Validate Validate Method Performance (Accuracy, Precision, Linearity) Implement->Validate Resolved Problem Resolved? Validate->Resolved Resolved->Mitigation No, Re-evaluate Resolved->End Yes

Caption: A stepwise workflow for diagnosing and resolving matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in glutarylcarnitine analysis?

A: The "matrix" refers to all components in a biological sample other than the analyte of interest, glutarylcarnitine. These components can include salts, proteins, lipids (especially phospholipids), and other endogenous metabolites.[5] Matrix effects occur when these co-eluting components interfere with the ionization of glutarylcarnitine in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the assay.[2][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][5]

The following diagram illustrates the mechanism of ion suppression in the ESI droplet.

IonSuppression cluster_0 ESI Droplet cluster_1 Gas Phase Ions to MS Analyte Glutarylcarnitine AnalyteIon [Glutarylcarnitine+H]+ Analyte->AnalyteIon Successful Ionization Matrix Matrix Component Charge Charge Matrix->Charge Competition for charge and surface access SuppressedAnalyte Reduced Signal Matrix->SuppressedAnalyte Ion Suppression Charge->Analyte Ionization

Caption: Competition for charge and surface access in an ESI droplet leads to ion suppression.

Q2: How can I determine if my glutarylcarnitine assay is affected by matrix effects?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A constant flow of a standard solution of glutarylcarnitine is infused into the LC eluent after the analytical column.[3][7] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of glutarylcarnitine indicates ion suppression or enhancement, respectively.[3][8]

  • Quantitative Matrix Factor (MF) Calculation: Compare the peak area of glutarylcarnitine in a standard solution prepared in a pure solvent to the peak area of glutarylcarnitine spiked into a blank matrix extract at the same concentration.[1]

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What is the most effective way to eliminate matrix effects?

A: While complete elimination is challenging, improving sample preparation is the most effective strategy to minimize matrix effects.[9][10] The goal is to remove interfering components, particularly phospholipids (B1166683), from the sample before LC-MS/MS analysis.

Q4: Which sample preparation technique is best for reducing matrix effects in glutarylcarnitine analysis?

A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:

Sample Preparation TechniquePrincipleEffectiveness in Phospholipid RemovalPotential for Ion Suppression
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile (B52724), methanol).IneffectiveHigh[10][11]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Moderate to HighModerate[9][12]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.High to Very HighLow[5][11]
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids via a zirconia-based sorbent.Very HighVery Low[13][14]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A: A SIL-IS, such as Glutaryl-L-carnitine-d6, is a form of glutarylcarnitine where some atoms have been replaced with their heavy isotopes.[15][16] It is added to the sample at the beginning of the sample preparation process.[3] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[7] However, it's important to note that while a SIL-IS can correct for signal variability, it does not overcome the loss of sensitivity caused by severe ion suppression.[9]

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is adapted for the extraction of basic compounds like glutarylcarnitine from plasma, focusing on the removal of phospholipids using a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent.

  • Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard (e.g., Glutaryl-L-carnitine-d6).

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode RP/SCX SPE cartridge (e.g., Oasis® MCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including a significant portion of phospholipids.

  • Elution: Elute glutarylcarnitine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HybridSPE®-Phospholipid Depletion

This protocol utilizes a specific chemical interaction to remove phospholipids from biological samples after protein precipitation.[13]

  • Sample Pre-treatment: Add the stable isotope-labeled internal standard to the plasma sample.

  • Protein Precipitation: Add acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume) to precipitate proteins. Vortex thoroughly.

  • Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid cartridge or plate well. The stationary phase contains zirconia ions that have a high affinity for the phosphate (B84403) group of phospholipids, selectively retaining them.[13]

  • Filtration/Elution: The sample is passed through the sorbent via centrifugation or positive pressure. The resulting filtrate/eluate is free of proteins and phospholipids and is ready for direct injection or can be evaporated and reconstituted if concentration is needed.[13]

References

Technical Support Center: Optimizing ESI-MS for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters, with a specific focus on the analysis of DL-Glutaryl carnitine-13C,d3 and other acylcarnitines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is a stable isotope-labeled version of glutaryl carnitine.[1] In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of glutaryl carnitine and other acylcarnitines.[1] The incorporation of heavy isotopes (13C and deuterium) allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z), while exhibiting similar ionization and fragmentation behavior.[1]

Q2: What are the typical starting ESI source parameters for acylcarnitine analysis?

For the analysis of acylcarnitines, including this compound, positive ion mode is generally used. The following table summarizes typical starting parameters that can be further optimized for specific instruments and applications.

ParameterTypical Starting ValueRange for Optimization
Ionization Mode Positive ESI-
Capillary Voltage 1.5 - 4.0 kV1.0 - 5.0 kV[2][3][4]
Nebulizer Gas Pressure 35 - 60 psig10 - 60 psig[2][5]
Drying Gas Flow Rate 5 - 12 L/min4 - 12 L/min[2][5]
Drying Gas Temperature 270 - 475 °C100 - 600 °C[2][3][6][7]
Ion Source Temperature 100 - 140 °CAmbient - 150 °C[3][6]

Note: These are general guidelines. Optimal conditions can vary significantly depending on the mass spectrometer, LC flow rate, and mobile phase composition.[8] It is always recommended to perform a systematic optimization.[2]

Q3: How does the choice of solvent affect ESI efficiency for acylcarnitines?

Solvents with lower surface tension, such as methanol (B129727) and acetonitrile (B52724), are preferable for ESI as they facilitate the formation of a stable spray and efficient desolvation.[6] For acylcarnitine analysis, a mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid is commonly used to promote protonation and enhance signal intensity in positive ion mode.[3] While methanol is also a suitable organic solvent, acetonitrile can sometimes lead to reduced sensitivity for weakly basic analytes in ESI mode.[5]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

If you are experiencing low or no signal for your internal standard, follow this troubleshooting workflow:

cluster_start Start cluster_instrument Instrument Checks cluster_sample Sample & Method Checks cluster_solution Resolution Start Low/No Signal for IS Check_Infusion Infuse IS directly into MS Start->Check_Infusion Check_Source_Params Verify ESI Source Parameters Check_Infusion->Check_Source_Params Signal Present Check_IS_Conc Verify IS Concentration & Preparation Check_Infusion->Check_IS_Conc No Signal Check_MS_Params Confirm MS/MS Parameters (Precursor/Product Ions) Check_Source_Params->Check_MS_Params Optimize_Source Optimize Source Parameters Check_MS_Params->Optimize_Source Parameters Correct Check_MS_Params->Optimize_Source Parameters Incorrect -> Correct & Re-run Check_Mobile_Phase Check Mobile Phase Composition & pH Check_IS_Conc->Check_Mobile_Phase Remake_Solutions Remake IS & Mobile Phase Check_IS_Conc->Remake_Solutions Concentration Incorrect Check_LC Inspect LC System (Pump, Connections, Column) Check_Mobile_Phase->Check_LC Check_Mobile_Phase->Remake_Solutions Composition Incorrect Check_LC->Remake_Solutions LC System OK Service_Instrument Service Instrument Check_LC->Service_Instrument LC System Issue

Caption: Troubleshooting workflow for low signal of an internal standard.

Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography can significantly impact the reproducibility and sensitivity of your analysis.

  • Symptom: Tailing or fronting peaks.

    • Possible Cause: Mismatch between sample solvent and mobile phase, column degradation, or secondary interactions.

    • Solution: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Consider adding an ion-pairing agent to the mobile phase to improve peak shape for these polar compounds.

  • Symptom: Fluctuating retention times.

    • Possible Cause: Unstable pump performance, column temperature fluctuations, or changes in mobile phase composition.

    • Solution: Purge the LC pumps, ensure the column compartment is maintaining a stable temperature, and prepare fresh mobile phase.

Experimental Protocols

Protocol 1: Direct Infusion for ESI Source Parameter Optimization

This protocol is designed to find the optimal ESI source parameters for this compound without chromatographic separation.

  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize parameters: While monitoring the signal intensity of the precursor ion for this compound, adjust the following parameters one at a time to maximize the signal:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Record optimal settings: Once the most stable and intense signal is achieved, record the optimized parameters.

Protocol 2: LC-MS/MS Method for Acylcarnitine Analysis

This protocol outlines a general method for the analysis of acylcarnitines using liquid chromatography coupled with tandem mass spectrometry.

  • Sample Preparation: Perform protein precipitation of plasma or serum samples by adding three volumes of cold acetonitrile containing the internal standard (this compound). Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content. The specific gradient will depend on the range of acylcarnitines being analyzed.

    • Flow Rate: 0.45 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry Conditions:

    • Use the optimized ESI source parameters from Protocol 1 as a starting point.

    • Operate the mass spectrometer in positive ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method. For acylcarnitines, a common fragmentation is the neutral loss of the carnitine headgroup, resulting in a product ion at m/z 85.[9] For glutaryl carnitine, a specific transition can be used to improve selectivity.[10]

Signaling Pathways and Logical Relationships

The analysis of acylcarnitines is crucial for diagnosing and monitoring inherited metabolic disorders related to fatty acid oxidation. The following diagram illustrates the logical workflow from sample to result.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Dried Blood Spot) Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Supernatant Collect Supernatant Protein_Precipitation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for quantitative analysis of acylcarnitines by LC-MS/MS.

References

Technical Support Center: Isotopic Interference in Labeled Carnitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic interference when using labeled carnitine standards in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of labeled carnitine standards?

Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in an unlabeled (native) analyte that overlap with the signals of the isotopically labeled internal standard, or vice-versa.[1][2] This "cross-talk" between the analyte and the internal standard can lead to inaccurate quantification.[3] For example, a signal at a specific mass-to-charge ratio (m/z) may be a combination of the labeled standard and the native analyte containing one or more heavy isotopes (like ¹³C).[1]

Q2: Why is it critical to correct for this isotopic interference?

Failing to correct for natural isotopic abundance can lead to several analytical problems:

  • Inaccurate Quantification: The measured signal for a labeled compound can be artificially inflated by the natural isotopic abundance of the unlabeled compound at the same m/z, leading to an overestimation of isotopic enrichment.[1][4]

  • Non-Linear Calibration Curves: Isotopic interference can disrupt the expected linear relationship between concentration and signal intensity, which biases quantitative results.[2][3]

Q3: What are the primary causes of isotopic interference in carnitine analysis?

The main causes of isotopic interference include:

  • Natural Abundance of Stable Isotopes: Elements like carbon, hydrogen, and oxygen, which are the building blocks of carnitines, have naturally occurring stable heavy isotopes. The most significant contributor is the natural abundance of ¹³C, which is approximately 1.1%.[1]

  • Isobaric Interferences: This occurs when isotopes of different elements have the same mass number. For instance, in some analyses, ⁵⁸Fe and ⁵⁸Ni are isobaric and can interfere with each other.[2] While less common for carnitine itself, it can be a factor in complex biological matrices.

  • Polyatomic Interferences: These are molecular ions formed in the plasma or ion source that have the same nominal mass as the analyte of interest.[2] An example is the interference of ⁴⁰Ar¹⁶O¹H⁺ on ⁵⁷Fe⁺ in some mass spectrometry applications.[5]

  • Impurity of Labeled Standards: The isotopically labeled standard may contain a small amount of the unlabeled analyte as an impurity, which can contribute to the signal.[3]

Q4: How does the choice of isotopic label (e.g., D3, D9, ¹³C) affect interference?

The choice of isotopic label can influence the potential for interference:

  • Deuterium (D) Labeling (e.g., D3, D9): Deuterium-labeled standards are commonly used for carnitine analysis.[6][7] However, they can sometimes have slightly different chromatographic retention times compared to the native analyte, which can lead to differential ion suppression or enhancement effects.[8]

  • ¹³C Labeling: ¹³C-labeled standards are often preferred as they have chemical and physical properties that are nearly identical to their native counterparts, ensuring co-elution.[9] This minimizes the risk of differential matrix effects.[10] The stability of the ¹³C isotope also ensures it remains intact throughout the experimental process.[9]

Quantitative Data Summary

For accurate correction of isotopic interference, it is essential to know the natural abundances of the stable isotopes of the elements present in carnitine.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Theoretical values are based on established natural abundances.[1]

Troubleshooting Guides

Problem 1: Non-Linear Calibration Curve

Symptom: Your calibration curve is non-linear, which may be due to isotopic interference between your analyte and the stable isotope-labeled internal standard.[2]

Troubleshooting Steps:

  • Investigate "Cross-Talk": Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for larger molecules.[3]

  • Evaluate Isotopic Purity: Ensure that the internal standard is not contaminated with the unlabeled analyte.[3]

  • Employ a Nonlinear Calibration Function: A nonlinear fitting model can be used to accurately quantitate the data by accounting for the mutual interference between the analyte and the internal standard.[2][3]

  • Select a Different Isotopic Label: If possible, choose a labeling scheme that minimizes the potential for isotopic overlap.[2]

start Non-Linear Calibration Curve check_purity Check Isotopic Purity of Internal Standard start->check_purity is_pure Is Standard Pure? check_purity->is_pure use_nonlinear_fit Employ Non-Linear Calibration Function is_pure->use_nonlinear_fit Yes remediate Source New Standard or Purify Existing Stock is_pure->remediate No evaluate_fit Evaluate Goodness of Fit use_nonlinear_fit->evaluate_fit remediate->check_purity is_fit_good Is Fit Acceptable? evaluate_fit->is_fit_good select_new_label Select Different Isotopic Label (e.g., with higher mass shift) is_fit_good->select_new_label No end_good Quantification Corrected is_fit_good->end_good Yes end_bad Further Investigation Needed select_new_label->end_bad

Workflow for troubleshooting a non-linear calibration curve.
Problem 2: Inaccurate Quantification of Acylcarnitines

Symptom: You are observing inaccurate free carnitine values, which could be due to issues with derivatization or the presence of isobaric and isomeric acylcarnitines.[11]

Troubleshooting Steps:

  • Evaluate Derivatization Method: Acidic conditions used for butylation can hydrolyze acylcarnitines, leading to an overestimation of free carnitine.[12][13]

  • Consider a Derivatization-Free Method: Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can quantify carnitine without the need for derivatization.[12][14]

  • Address Isobaric/Isomeric Interferences: Tandem MS "profiling" may not distinguish between isomers.[11] Use a validated UHPLC-MS/MS method for the separation of these species.[11][15]

start Inaccurate Acylcarnitine Quantification check_derivatization Is Derivatization Used (e.g., butylation)? start->check_derivatization use_hilic Switch to Derivatization-Free Method (e.g., HILIC) check_derivatization->use_hilic Yes check_isomers Are Isobaric/Isomeric Interferences Possible? check_derivatization->check_isomers No revalidate Re-validate Method use_hilic->revalidate use_uhplc Implement UHPLC-MS/MS for Isomer Separation check_isomers->use_uhplc Yes check_isomers->revalidate No use_uhplc->revalidate end_good Accurate Quantification revalidate->end_good

Decision tree for addressing inaccurate acylcarnitine quantification.
Problem 3: Higher-Than-Expected Signal for Analyte

Symptom: You are observing a higher-than-expected signal for your analyte, and you suspect an isotopic interference.

Troubleshooting Steps:

  • Identify Potential Interference: Review the elemental composition of your sample matrix and any reagents used to identify potential sources of isobaric or polyatomic interferences.[2]

  • Analyze a Blank Sample: Run a blank sample (matrix without the analyte) to identify background signals that may overlap with your analyte's m/z.[2]

  • Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions with the same nominal mass but different exact masses.[2]

  • Implement a Correction Strategy:

    • Choose an alternative isotope: If your analyte has other isotopes, check if they are free from interference.[16]

    • Apply a mathematical correction: Measure a non-interfered isotope of the interfering element and calculate the correction factor based on natural isotopic abundances.[16][17]

start Higher-Than-Expected Analyte Signal identify_interference Identify Potential Interference (Matrix, Reagents) start->identify_interference run_blank Analyze Blank Sample identify_interference->run_blank interference_present Interference Detected? run_blank->interference_present correction_needed Correction Strategy Needed interference_present->correction_needed Yes end_bad No Interference Detected (Investigate Other Causes) interference_present->end_bad No use_hrms Use High-Resolution MS to Separate Signals choose_isotope Select Interference-Free Analyte Isotope use_hrms->choose_isotope correction_needed->use_hrms math_correction Apply Mathematical Correction choose_isotope->math_correction end_good Accurate Signal Achieved math_correction->end_good

Logical workflow for diagnosing and correcting unexpected analyte signals.

Experimental Protocols

Protocol: Mathematical Correction for Natural Isotopic Abundance

This protocol outlines the steps for correcting mass spectrometry data for the natural isotopic abundance of carnitine.[1]

Objective: To remove the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID) of carnitine.

Materials:

  • Pure, unlabeled carnitine standard

  • Your experimental samples containing carnitine

  • LC-MS/MS or GC-MS/MS system

Procedure:

  • Analyze an Unlabeled Standard:

    • Prepare a pure, unlabeled standard of carnitine at a concentration comparable to your experimental samples.

    • Analyze the standard using the same LC-MS/MS method as your experimental samples.[1]

    • Acquire data across the expected mass range (e.g., from M+0 to M+n, where n is the number of carbon atoms).

    • Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental MID of the unlabeled standard.

  • Construct the Correction Matrix:

    • The correction is typically performed using a matrix-based method.[1][4]

    • The matrix is constructed based on the probabilities of the different isotopologues being present due to natural abundance.

  • Perform the Correction:

    • The fundamental equation for the correction is: Corrected MID = M⁻¹ * Observed MID where M⁻¹ is the inverse of the correction matrix derived from the unlabeled standard's MID.[1]

    • This calculation can often be performed using specialized software or by entering the equation into the instrument's software.[16]

  • Verification:

    • After correction, the M+1, M+2, etc., signals in your unlabeled standard should be at or near zero.

    • Apply the same correction matrix to your experimental samples to obtain the true isotopic enrichment from your labeled tracers.

Troubleshooting this Protocol:

  • Negative M+0 Peak: A negative value for the M+0 peak after correction is not physically possible and usually indicates an issue with the analysis.[1]

    • Check for Signal Saturation: If the detector was saturated, the measured ratios will be incorrect. Re-run the analysis with diluted samples.[1]

    • Verify the Unlabeled Standard's MID: The MID of your standard may not accurately reflect the natural abundance in your samples due to matrix effects. Consider using a matrix-matched unlabeled standard.[1]

  • Incorrect Background Subtraction: Inaccurate background subtraction can distort the measured MID. Carefully review your peak integration parameters.[1]

References

Technical Support Center: Improving Signal-to-Noise Ratio for Low-Level Glutarylcarnitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for the detection of low-level glutarylcarnitine (B602354) and other acylcarnitines using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio when analyzing glutarylcarnitine?

A low signal-to-noise ratio in the analysis of glutarylcarnitine can stem from several factors, which can be broadly categorized as sample-related issues, liquid chromatography (LC) problems, and mass spectrometer (MS) settings.[1] Key sample-related issues include low analyte concentration, the presence of contaminants like salts and detergents that can suppress the signal, and the adherence of peptides to sample tubes.[1] LC-related problems often involve suboptimal mobile phase composition and poor chromatographic peak shape, such as broad or tailing peaks, which lower signal intensity.[1][2] Incorrect mass spectrometer settings, particularly suboptimal ionization source parameters and inappropriate collision energy, can also lead to inefficient ionization and fragmentation.[1]

Q2: How does ion suppression affect the detection of glutarylcarnitine and how can it be mitigated?

Ion suppression is a significant issue in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[3][4] This is a common challenge in the analysis of complex biological samples. To mitigate ion suppression, several strategies can be employed. One effective approach is the use of deuterium-labeled internal standards, which can help correct for matrix effects.[5][6] Additionally, sample cleanup techniques like solid-phase extraction (SPE) can be used to remove interfering substances.[4] Optimizing chromatographic separation to ensure the target analyte elutes in a region free from interfering compounds is also crucial.

Q3: What is the benefit of derivatization in the analysis of glutarylcarnitine?

Derivatization can enhance the sensitivity of glutarylcarnitine detection in mass spectrometry. For instance, butylation of acylcarnitines, especially dicarboxylic species, has been shown to increase ionization efficiency.[7] This chemical modification can lead to a stronger signal and improved detection limits. However, it's important to be aware of potential issues such as the partial hydrolysis of acylcarnitines during the preparation of butyl esters.[8]

Q4: When should I use positive versus negative ion mode for analyzing glutarylcarnitine?

For the analysis of acylcarnitines like glutarylcarnitine, electrospray ionization (ESI) in the positive ion mode is typically used.[7] This is because the carnitine moiety readily accepts a proton, forming a positive ion that can be detected by the mass spectrometer.

Troubleshooting Guides

Issue: Sudden Drop in Signal Intensity

A sudden decrease in signal intensity can be alarming. This step-by-step guide will help you systematically identify the source of the problem.

Step 1: Isolate the Mass Spectrometer

  • Action: Perform a direct infusion analysis of a standard solution into the mass spectrometer, bypassing the LC system.

  • Interpretation:

    • If a strong and stable signal is observed, the issue likely lies within the LC system.

    • If the signal remains low, the problem is with the mass spectrometer or the standard itself.[3]

Step 2: Inspect the Ion Source

  • Action: A contaminated ion source is a common cause of declining signal intensity.[3] Follow the manufacturer's guidelines to clean the ion source components.[4]

  • Protocol: See "Experimental Protocol 1: Ion Source Cleaning."

Step 3: Check for Leaks in the LC System

  • Action: Leaks can lead to a drop in pressure and inconsistent flow rates, resulting in a low and variable signal.[3] Visually inspect all fittings and connections for any signs of leakage.

Step 4: Evaluate the Sample and Sample Preparation

  • Action: If the instrument and LC system are functioning correctly, the issue may be with the sample itself.

  • Considerations:

    • Sample Concentration: The analyte concentration may be too low. Consider concentrating the sample if possible.[4][9]

    • Sample Integrity: Ensure the sample has not degraded. Acylcarnitine samples, particularly plasma, should be stored frozen.[10]

    • Sample Preparation: Review your sample preparation workflow for any potential errors. Inefficient extraction or the presence of contaminants can negatively impact the signal.[3]

Issue: High Background Noise

High background noise can obscure the signal of low-level analytes.

Step 1: Optimize Chromatographic Conditions

  • Action: Fine-tune your chromatographic method to achieve a stable baseline.[9] This may involve adjusting the mobile phase composition or the gradient profile.

Step 2: Adjust Detector Settings

  • Action: Modify detector settings, such as the gain and filter settings, to minimize noise.[9]

Step 3: Perform System Maintenance

  • Action: Contamination in the LC-MS system can contribute to high background noise.[2] Regularly flush the system and clean the ion source.

Quantitative Data Summary

ParameterMethod/ConditionResultReference
Matrix Effect Correction Use of deuterium-labeled internal standards87.8-103% correction[5][6]
Lower Limit of Quantification (LOQ) LC-MS/MS method for butylated C5DC0.025 µM[11][12]
Linear Dynamic Range SCIEX 7500 system for acylcarnitinesUp to 4.5 orders[13]
Reproducibility at LLOQ SCIEX 7500 system for acylcarnitines<6% CV[13]

Experimental Protocols

Experimental Protocol 1: Ion Source Cleaning
  • Safety First: Always follow the manufacturer's safety procedures for venting the instrument.[3]

  • Disassembly: Carefully remove the ion source housing and disassemble the user-accessible components such as the spray shield, capillary, and sample cone.[3]

  • Cleaning: Sonicate the components in a solution of methanol (B129727) and water. For more stubborn residues, a mild acidic or basic solution may be used after checking for material compatibility.

  • Rinsing: Thoroughly rinse all components with high-purity water followed by methanol.

  • Drying: Dry all parts completely with a stream of high-purity nitrogen gas before reassembly.[3]

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Acylcarnitine Cleanup

This protocol is a general guideline for cleaning up acylcarnitine samples from biological matrices.

  • Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., graphitized carbon).[4]

    • Condition the cartridge by washing with 3-5 column volumes of a high organic solvent mixture (e.g., 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid).[4]

    • Equilibrate the cartridge with 3-5 column volumes of water.[4]

  • Sample Loading:

    • Dilute the sample in water and load it onto the conditioned cartridge.[4]

  • Washing:

    • Wash the cartridge with 3-5 column volumes of water to remove salts and other polar interferences.[4]

  • Elution:

    • Elute the acylcarnitines with 2-4 column volumes of an appropriate solvent mixture (e.g., 40% acetonitrile in 0.1% TFA).[4]

  • Drying and Reconstitution:

    • Dry the eluted sample using a vacuum centrifuge.[4]

    • Reconstitute the sample in a solvent suitable for your LC-MS analysis (e.g., 50% acetonitrile/water).[4]

Visualizations

Troubleshooting_Workflow start Low Signal Intensity Observed infusion Perform Direct Infusion of Standard start->infusion lc_issue Problem is in the LC System infusion->lc_issue Strong Signal ms_issue Problem is in the MS or Standard infusion->ms_issue Low Signal check_leaks Check for Leaks lc_issue->check_leaks clean_source Clean Ion Source ms_issue->clean_source resolve_lc Troubleshoot LC Components (Column, Mobile Phase) check_leaks->resolve_lc No Leaks end Signal Restored check_leaks->end Leak Found & Fixed check_sample Evaluate Sample Integrity & Preparation clean_source->check_sample check_sample->end resolve_lc->end

Caption: A flowchart for systematically troubleshooting low signal intensity.

Sample_Preparation_Workflow start Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard start->add_is extraction Protein Precipitation / Extraction add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe derivatization Derivatization (e.g., Butylation) spe->derivatization reconstitution Dry and Reconstitute derivatization->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical sample preparation workflow for acylcarnitine analysis.

References

Managing ion suppression effects for acylcarnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ion suppression effects during the quantification of acylcarnitines by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect acylcarnitine quantification?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analytes, such as acylcarnitines, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1]

Q2: What are the common causes of ion suppression in the analysis of acylcarnitines?

A2: Ion suppression in acylcarnitine analysis is primarily caused by competition for ionization between the analytes and co-eluting matrix components in the ion source. Common sources of these interfering compounds include:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples like plasma or serum.

  • Exogenous contaminants: Plasticizers from sample tubes, detergents, and mobile phase additives.

  • High concentrations of the analytes themselves: At high concentrations, analytes can saturate the ionization process.

Q3: How can I determine if ion suppression is impacting my acylcarnitine analysis?

A3: A common and effective method to identify and assess ion suppression is the post-column infusion experiment . In this technique, a standard solution of the acylcarnitine of interest is continuously infused into the mass spectrometer while a blank matrix sample (a sample prepared without the analyte) is injected onto the LC column. A significant dip in the baseline signal at the retention time of your acylcarnitine indicates the presence of co-eluting species that are causing ion suppression.

Another quantitative approach is the post-extraction spike method . This involves comparing the response of an acylcarnitine in a clean solvent to its response in a sample matrix that has been spiked with the analyte after the extraction process. A lower response in the matrix sample indicates the presence of ion suppression.

Q4: Are there specific sample preparation techniques that are better at reducing ion suppression for acylcarnitine analysis?

A4: Yes, the choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing interfering substances that cause ion suppression.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[2] SPE, in particular, can be highly selective in isolating acylcarnitines and removing a significant portion of the interfering matrix components.[3]

Troubleshooting Guides

Problem: Poor signal intensity or no peak detected for my acylcarnitine standards.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression zones. 2. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Optimize chromatography: Modify the LC gradient to separate the acylcarnitine from the suppression zone. 4. Dilute the sample: This can reduce the concentration of interfering matrix components.
Suboptimal MS parameters 1. Tune and calibrate the mass spectrometer to ensure it is operating at peak performance. 2. Optimize ionization source parameters: Adjust settings like spray voltage, gas flows, and temperature for your specific acylcarnitines.
Low sample concentration 1. Concentrate the sample during the sample preparation process, for example, by evaporating the solvent and reconstituting in a smaller volume.

Problem: Inconsistent and irreproducible quantification results for acylcarnitines.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Incorporate stable isotope-labeled internal standards (SIL-IS): These are the gold standard for correcting for matrix effects as they co-elute with the analyte and experience similar ion suppression. 2. Use matrix-matched calibrants: Prepare your calibration standards in the same biological matrix as your samples to normalize the matrix effects across the analytical run.
Inadequate Chromatographic Separation 1. Increase the chromatographic resolution: Use a longer column, a smaller particle size, or a slower gradient to better separate acylcarnitines from interfering compounds.
Carryover from previous injections 1. Implement a robust wash method between sample injections to clean the injector and column.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides a representative comparison of the effectiveness of different sample preparation techniques in reducing ion suppression for the analysis of small molecules, like acylcarnitines, in human plasma. The ion suppression percentages are typical values and can vary depending on the specific analyte and matrix.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90%50 - 80%Fast and simple.Ineffective at removing many interfering matrix components.[2]
Liquid-Liquid Extraction (LLE) 70 - 90%20 - 50%Good removal of salts and some phospholipids.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 80 - 100%< 20%Highly selective and provides the cleanest extracts.[3]Can be more time-consuming and costly to develop the method.

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of the acylcarnitine of interest in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system as for a regular analysis, but with a 'T' connector placed between the LC column and the mass spectrometer inlet.

  • Infuse the standard solution continuously into the 'T' connector using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte) onto the LC column.

  • Monitor the signal of the infused acylcarnitine standard. A drop in the signal intensity indicates a region of ion suppression.

Solid-Phase Extraction (SPE) for Acylcarnitine Quantification from Plasma

This protocol provides a general procedure for SPE cleanup of plasma samples for acylcarnitine analysis. The specific SPE sorbent and wash/elution solvents may need to be optimized for your specific acylcarnitines of interest. A mixed-mode cation exchange and reversed-phase sorbent is often effective.[3]

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile, then vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the acylcarnitines with 1 mL of a stronger solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_LC LC Elution cluster_ESI Electrospray Ionization (ESI) Source cluster_MS Mass Spectrometer Analyte Acylcarnitine Droplet Charged Droplet Analyte->Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Ionization Ionization Process Droplet->Ionization Evaporation AnalyteIon Acylcarnitine Ion Ionization->AnalyteIon Successful Ionization SuppressedSignal Suppressed Signal Ionization->SuppressedSignal Competition for Charge -> Ion Suppression

Caption: Mechanism of Ion Suppression in ESI-MS.

TroubleshootingFlowchart Start Inconsistent/Low Acylcarnitine Signal CheckMS Verify MS Performance (Tune & Calibrate) Start->CheckMS MS_OK MS OK? CheckMS->MS_OK OptimizeMS Optimize MS Parameters MS_OK->OptimizeMS No PostColumn Perform Post-Column Infusion Experiment MS_OK->PostColumn Yes OptimizeMS->CheckMS Suppression Ion Suppression Detected? PostColumn->Suppression ImproveCleanup Improve Sample Cleanup (e.g., use SPE) Suppression->ImproveCleanup Yes UseIS Use Stable Isotope-Labeled Internal Standard Suppression->UseIS No, but inconsistent OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC OptimizeLC->UseIS End Reliable Quantification UseIS->End

Caption: Troubleshooting workflow for ion suppression.

References

Common pitfalls in acylcarnitine profiling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine profiling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylcarnitine analysis, providing troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors that can affect acylcarnitine profiling results?

A1: The most critical pre-analytical factors include the choice of sample type, the patient's fasting status, the type of anticoagulant used, and sample handling and storage conditions. Inadequate control of these variables can lead to significant variations in acylcarnitine concentrations, potentially leading to misinterpretation of the data. For instance, concentrations of long-chain acylcarnitines can be up to 5-fold higher in EDTA-whole blood or dried blood spots compared to serum or plasma.[1]

Q2: Can I use serum samples for acylcarnitine profiling?

A2: While plasma is generally the preferred sample matrix for acylcarnitine profiling, serum can also be used.[1] However, it is crucial to be aware of potential differences in metabolite concentrations between serum and plasma. For example, some studies have shown higher levels of certain amino acids and their derivatives in serum compared to plasma.[2] Consistency in sample type across a study is paramount for reliable results.

Q3: How long should a patient fast before sample collection for acylcarnitine analysis?

A3: A fasting period of at least 8-12 hours is recommended to minimize nutritional influence on acylcarnitine profiles. A fatty meal can increase lipid concentrations for up to 9 hours.[1] Fasting leads to a generalized increase in plasma straight-chain acylcarnitines, with acetylcarnitine showing the most significant increase.[3] Non-fasting can suppress disease-specific acylcarnitine species, potentially leading to false-negative results in patients with certain metabolic disorders.[4][5]

Q4: What is the best anticoagulant for blood collection for acylcarnitine profiling?

A4: EDTA and heparin are commonly used anticoagulants for plasma collection for acylcarnitine analysis.[5][6][7] However, the choice of anticoagulant can influence metabolite levels. One study found that citrate (B86180) plasma and whole blood showed the most significant differences in acylcarnitine profiles compared to EDTA plasma, with long-chain acylcarnitines being approximately 25% lower in citrate plasma.[8] For consistency, it is crucial to use the same anticoagulant for all samples within a study.

Q5: How should I store my samples for acylcarnitine analysis?

A5: Plasma or serum samples should be separated from cells as soon as possible, preferably within 2 hours of collection, and frozen immediately.[5] For long-term storage, temperatures of -80°C are recommended. Acylcarnitines in plasma are stable at ambient temperature for up to 48 hours and at -20°C for 3 months.[9] In dried blood spots (DBS), acylcarnitines are stable for at least 330 days when stored at -18°C.[3][10][11] However, prolonged storage of DBS at room temperature can lead to the hydrolysis of acylcarnitines to free carnitine.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during acylcarnitine profiling experiments.

Issue 1: High variability in results between samples from the same group.
Potential Cause How to Troubleshoot & Avoid
Inconsistent Fasting Status Ensure all subjects have fasted for a standardized period (e.g., 8-12 hours) before sample collection. Document the fasting time for each sample.
Variable Sample Handling Standardize the time between sample collection, processing, and freezing. Avoid repeated freeze-thaw cycles.[7]
Different Anticoagulants Used Use the same type of anticoagulant for all samples in the study. If samples with different anticoagulants must be analyzed, validate the effect on your specific analytes of interest and apply a correction factor if necessary.
Hemolysis in some samples Visually inspect all samples for hemolysis. Grossly hemolyzed specimens should be rejected.[7][12] Implement standardized phlebotomy procedures to minimize the risk of hemolysis.
Issue 2: Unexpectedly low or high levels of specific acylcarnitines.
Potential Cause How to Troubleshoot & Avoid
Patient's Diet or Medication Review the patient's dietary intake and medication history. A high-fat diet can elevate long-chain acylcarnitines, while certain medications like valproate can lead to carnitine deficiency.[6]
Sample Storage Issues If samples were stored for an extended period, especially at room temperature, hydrolysis of acylcarnitines to free carnitine may have occurred, leading to lower acylcarnitine and higher free carnitine levels.[10][11]
Analytical Interference Isobaric and isomeric compounds can interfere with the measurement of target acylcarnitines. Utilize a chromatographic separation method (LC-MS/MS) to resolve these interferences.[13][14]
Incorrect Data Interpretation Compare results to age- and sex-matched reference intervals. Be aware that acylcarnitine profiles can be influenced by various physiological and pathological conditions.
Issue 3: Difficulty in identifying and quantifying isomeric acylcarnitines.
Potential Cause How to Troubleshoot & Avoid
Co-elution of Isomers Optimize the liquid chromatography method to achieve baseline separation of isomeric species. This may involve using a longer column, a different stationary phase, or modifying the mobile phase gradient.
Lack of Isomer-Specific Standards Whenever possible, use commercially available, stable isotope-labeled internal standards for each isomer of interest to ensure accurate quantification.
Tandem MS "Profiling" without Chromatography Flow injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between isomers.[14] A validated UHPLC-MS/MS method is necessary for the separation and accurate quantification of constitutional isomers and diastereomers.[14][15]

Data Presentation: Impact of Pre-analytical Variables

The following tables summarize the quantitative effects of common pre-analytical variables on acylcarnitine concentrations.

Table 1: Comparison of Acylcarnitine Concentrations in Different Sample Matrices.

AnalytePlasma vs. Dried Blood Spot (DBS)Serum vs. Plasma
Free Carnitine (C0) 36% higher in plasma in healthy controls. In CPT-1 deficiency, C0 in DBS was 4-fold higher than in plasma.[16]Generally comparable, though some studies report higher levels of certain metabolites in serum.[2]
Long-Chain Acylcarnitines (e.g., C16, C18:1) More strikingly elevated in plasma than in DBS for patients with CACT and CPT2 deficiencies.[17]Long-chain acylcarnitines showed ~25% lower levels in citrate plasma versus EDTA plasma.[8]

Table 2: Effect of Fasting on Plasma Acylcarnitine Concentrations.

Acylcarnitine SpeciesEffect of FastingQuantitative Change
Total Esterified Carnitine IncreaseAcetylcarnitine contributes the most to the increase.[3]
Disease-Specific Acylcarnitines (in patients with long-chain FAODs) IncreaseDecreased by approximately 60% two hours after a controlled low-fat meal.[4][18]
Unsaturated Acylcarnitines (e.g., C12:1, C14:1) IncreaseShowed a relatively high increase during a 20-hour fast in children.[3]
Saturated Acylcarnitines (e.g., C14:0, C16:0, C18:0) No significant changeRemained unchanged post-meal in overweight and obese subjects.[19]

Table 3: Influence of Anticoagulants on Acylcarnitine Concentrations (Compared to EDTA Plasma).

AnticoagulantEffect on Acylcarnitine Profile
Citrate Showed the most diverse acylcarnitine signature. Long-chain acylcarnitines were ~25% lower.[8]
Heparin Generally considered acceptable and performs closely to serum in some metabolomics studies.[2][5][6][7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis by LC-MS/MS
  • Sample Collection: Collect whole blood in a green-top (sodium or lithium heparin) or lavender-top (EDTA) tube.[5][7]

  • Plasma Separation: Centrifuge the blood sample at 1,811 x g for 10 minutes.[20] Separate the plasma from the cells within 2 hours of collection.[5]

  • Protein Precipitation: To a 10 µL aliquot of plasma, add 200 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards.[20]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Storage: If not analyzed immediately, store the prepared samples at -80°C.

Protocol 2: LC-MS/MS Analysis of Acylcarnitines

This is a general protocol and should be optimized for your specific instrument and application.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification.

    • MRM Transitions: Monitor the precursor ion (the molecular ion of the acylcarnitine) and a specific product ion. For acylcarnitines, a common product ion is m/z 85, which corresponds to the carnitine backbone.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for each analyte and its corresponding internal standard.

    • Calculate the concentration of each acylcarnitine using a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Acylcarnitine_Metabolism_Pathway Acylcarnitine Metabolism and Transport Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Carnitine_cyto Carnitine Acylcarnitine_matrix Acylcarnitine Acylcarnitine->Acylcarnitine_matrix CACT Carnitine_mem Carnitine Acyl-CoA_matrix Acyl-CoA Acylcarnitine_matrix->Acyl-CoA_matrix CPT2 Carnitine_matrix Carnitine Carnitine_matrix->Carnitine_mem CACT Beta_Oxidation β-Oxidation Acyl-CoA_matrix->Beta_Oxidation

Caption: Carnitine shuttle pathway for fatty acid transport into the mitochondria.

Acylcarnitine_Profiling_Workflow Acylcarnitine Profiling Experimental Workflow cluster_pitfalls Potential Pitfall Stages Sample_Processing Sample Processing (Plasma/Serum Separation, Timing) Sample_Storage Sample Storage (Temperature, Duration) Sample_Processing->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation, Internal Standards) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Chromatography, Mass Spectrometry) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Data_Interpretation Data Interpretation (Reference Ranges, Clinical Context) Data_Processing->Data_Interpretation Report_Generation Report Generation Data_Interpretation->Report_Generation Sample_Collection Sample_Collection

Caption: Workflow highlighting key stages and potential pitfalls in acylcarnitine profiling.

References

Technical Support Center: DL-Glutaryl carnitine-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing linearity issues with DL-Glutaryl carnitine-13C,d3 calibration curves in LC-MS/MS assays.

Troubleshooting Guide

This guide addresses specific issues that can lead to non-linear calibration curves and provides actionable solutions.

Q1: Why is my calibration curve flattening or bending downwards at high concentrations?

A1: This is a common issue indicating saturation at some point in the analytical process. Several factors can cause this:

  • Detector Saturation: The most frequent cause is the mass spectrometer's detector being overwhelmed by an excessive number of ions. At high concentrations, the detector can no longer respond proportionally to increases in analyte concentration.

  • Ion Source Limitations: In electrospray ionization (ESI), there is a limited amount of charge available on the surface of droplets. At high analyte concentrations, competition for this charge becomes significant, leading to a non-linear response as the ionization efficiency drops.[1]

  • Space Charge Effects: A high density of ions in the ion source or an ion trap can create repulsive forces that decrease the expected signal intensity.[2]

Recommended Actions:

  • Extend the Calibration Range: Dilute your highest concentration standards and re-run the curve to see if linearity is achieved at lower concentrations.

  • Reduce Sample Injection Volume: Injecting a smaller volume can reduce the total amount of analyte entering the mass spectrometer.

  • Optimize Ion Source Parameters: Adjust settings like spray voltage or gas flows to potentially improve ionization efficiency at higher concentrations.

  • Use a Different Regression Model: If the non-linearity is predictable, a non-linear regression model (e.g., quadratic fit) might more accurately model the relationship.[2]

Q2: My calibration curve is non-linear at the lower end, near the limit of quantification (LLOQ). What could be the cause?

A2: Non-linearity at the low end of the curve often points to issues with background noise, adsorption, or matrix effects.

  • Analyte Adsorption: Highly polar molecules like glutarylcarnitine (B602354) can adsorb to surfaces in the sample preparation materials (e.g., plastic wells, tips) or the LC system. This effect is more pronounced at low concentrations, where a larger fraction of the analyte is lost.

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, impacting the signal-to-noise ratio, especially at the LLOQ.[1][3]

  • Internal Standard (IS) Purity: If the this compound internal standard contains a small amount of the unlabeled analyte, it can artificially inflate the response at the zero and low concentration points, affecting the curve's intercept and linearity.

Recommended Actions:

  • Verify IS Purity: Check the certificate of analysis for your internal standard. If necessary, analyze a high-concentration solution of the IS to check for the presence of the unlabeled analyte's MRM transition.

  • Optimize Sample Preparation: Use low-binding plates and tips. Ensure the extraction procedure is robust and effectively removes interfering matrix components.

  • Improve Chromatography: Modify the LC gradient to better separate glutarylcarnitine from co-eluting matrix components that may be causing ion suppression.

  • Evaluate Matrix Effects: Prepare calibration standards in a surrogate matrix (e.g., stripped serum) and compare the slope to standards prepared in a simple solvent to assess the degree of ion suppression or enhancement.[3]

Q3: The response of my this compound internal standard is highly variable across my analytical run. What should I investigate?

A3: A stable internal standard response is crucial for accurate quantification.[4] Variability can be introduced at several stages.

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard into each sample will lead to direct variability in its response.

  • Analyte Contribution to IS Signal: In some cases, the analyte can contribute to the signal of its stable isotope-labeled internal standard, a phenomenon known as crosstalk. This is more likely if the mass difference is small or if there are impurities.[5]

  • Degradation: The stability of the internal standard in the sample matrix or during storage should be confirmed.

  • Chromatographic Issues: Deuterium-labeled standards can sometimes exhibit slightly different retention times than the native analyte.[6][7] If the retention time shifts into a region of ion suppression, the IS response will be affected.

Recommended Actions:

  • Review Pipetting Technique: Ensure pipettes are calibrated and that the IS is added consistently to every standard, QC, and sample.

  • Check for Crosstalk: In a blank matrix sample, monitor the MRM transition for the internal standard. Then, inject a high-concentration sample of the unlabeled analyte and monitor the same IS transition. An acceptable threshold for IS-to-analyte contribution is typically ≤20% of the LLOQ response.[8]

  • Confirm IS Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure the IS does not degrade under experimental conditions.

  • Optimize Chromatography: Ensure the peak shapes for both the analyte and the IS are symmetrical and that their retention times are stable throughout the run.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving calibration linearity issues.

G start Start: Non-Linear Calibration Curve check_range Where is the non-linearity? start->check_range high_conc High Concentrations check_range->high_conc High End low_conc Low Concentrations check_range->low_conc Low End erratic_is Erratic IS Response Throughout check_range->erratic_is All Points check_saturation Suspect Saturation or Ion Source Limitation high_conc->check_saturation check_low_issues Suspect Adsorption, Matrix Effects, or IS Purity low_conc->check_low_issues check_is_issues Suspect Pipetting Error, Degradation, or Crosstalk erratic_is->check_is_issues action_dilute Action: 1. Dilute high standards 2. Reduce injection volume 3. Consider quadratic fit check_saturation->action_dilute action_low Action: 1. Use low-bind materials 2. Optimize sample cleanup 3. Verify IS purity check_low_issues->action_low action_is Action: 1. Verify pipetting 2. Check IS stability 3. Assess analyte->IS crosstalk check_is_issues->action_is

Caption: A flowchart for troubleshooting non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q: What is the purpose of using a stable isotope-labeled internal standard like this compound?

A: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS/MS analysis.[6][7] Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[4] By calculating the ratio of the analyte signal to the IS signal, the method can correct for variability during sample preparation and analysis, leading to higher accuracy and precision.[4]

Q: How many calibration points should I use for my curve?

A: A calibration curve should include a minimum of six non-zero concentration levels, a zero sample (matrix with internal standard only), and a blank sample (matrix only).[3] The concentration levels should be spaced appropriately to cover the entire expected analytical range, from the LLOQ to the upper limit of quantification (ULOQ).[3]

Q: What is an acceptable value for the coefficient of determination (r²)?

A: While an r² value of >0.99 is often cited, it is not a sufficient indicator of linearity on its own. It is crucial to also evaluate the percentage deviation (%DEV) of the back-calculated concentrations of each calibrator from their nominal values. For regulated bioanalysis, these deviations should typically be within ±15% (±20% at the LLOQ).

Q: Why is a 13C and d3 labeled standard used?

A: Using a combination of Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H) isotopes helps to ensure a sufficient mass difference between the analyte and the internal standard. A mass difference of 4-5 Da is often recommended to minimize the risk of isotopic crosstalk, where the signal from the analyte contributes to the internal standard's signal.[8] While deuterium is a common and cost-effective choice for labeling, it can sometimes cause slight changes in chromatographic retention time or be susceptible to back-exchange.[9] Using ¹³C labeling avoids these potential issues.[9]

Experimental Protocols & Data

Example Protocol: Quantification of Glutarylcarnitine in Urine

This protocol is a representative example for research use. The method utilizes butanolic HCl to derivatize acylcarnitines prior to LC-MS/MS analysis.[10]

  • Preparation of Calibration Standards & QCs:

    • Prepare a stock solution of Glutarylcarnitine in methanol.

    • Serially dilute the stock solution to create working solutions.

    • Spike the working solutions into a surrogate matrix (e.g., charcoal-stripped urine) to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Derivatization):

    • To 50 µL of urine (calibrator, QC, or unknown sample), add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of 3N butanolic HCl.

    • Cap tightly and incubate at 65°C for 20 minutes.

    • Evaporate the sample to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex and centrifuge. Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use chromatographic separation to resolve glutarylcarnitine from potential isomers.[10][11]

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Example Calibration Standards for Glutarylcarnitine in Urine

Calibrator Level Nominal Conc. (µM) Analyte Area IS Area Response Ratio (Analyte/IS)
Blank 0 150 510,500 0.0003
Cal 1 (LLOQ) 0.025 1,250 505,200 0.0025
Cal 2 0.05 2,480 499,800 0.0050
Cal 3 0.20 10,100 508,100 0.0199
Cal 4 1.0 50,200 501,500 0.1001
Cal 5 5.0 248,500 498,900 0.4981
Cal 6 15.0 755,100 503,400 1.5000

| Cal 7 (ULOQ) | 20.0 | 998,600 | 500,800 | 1.9940 |

Table 2: Typical LC-MS/MS Parameters

Parameter Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte) e.g., m/z 388 -> 115 (for butylated C5DC)[11]
MRM Transition (IS) e.g., m/z 392 -> 119 (for ¹³C,d3 labeled IS)

| Regression Model | Linear, 1/x² weighting |

Analytical Workflow Diagram

G sample_prep Sample Preparation (Spike IS, Derivatize) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Generate Curve, Calc Conc.) data_processing->quantification

Caption: A typical experimental workflow for LC-MS/MS quantification.

References

Impact of sample collection methods on acylcarnitine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the impact of sample collection methods on acylcarnitine stability.

Frequently Asked Questions (FAQs)

Q1: What are the key factors in sample collection that can affect acylcarnitine stability?

A1: Several pre-analytical variables can significantly impact acylcarnitine concentrations. These include the choice of sample matrix (whole blood, plasma, serum, or dried blood spots), the anticoagulant used, storage temperature, and the duration of storage before analysis.[1][2] Delays in processing and exposure to room temperature can lead to the hydrolysis of acylcarnitines, particularly short-chain ones, into free carnitine.[1]

Q2: How does the choice of anticoagulant affect acylcarnitine levels?

A2: The choice of anticoagulant can influence acylcarnitine measurements. For instance, studies have shown that concentrations of long-chain acylcarnitines can be up to five times higher in EDTA whole blood or dried blood spots compared to serum or plasma collected with other anticoagulants.[2] It is crucial to maintain consistency in the anticoagulant used across all samples within a study to ensure reliable and comparable results. Some research also suggests that certain acylcarnitines possess anticoagulant properties by inhibiting factor Xa, which could be a consideration in study design.[3][4]

Q3: What is the recommended storage temperature for maintaining acylcarnitine stability?

A3: For long-term stability, storing samples at -80°C is recommended.[5] Studies have shown that at -18°C, acylcarnitines in dried blood spots are stable for at least 330 days.[1][6][7] However, prolonged storage at room temperature (greater than 14 days) leads to the degradation of acylcarnitines, with short-chain acylcarnitines degrading more rapidly than long-chain ones.[1]

Q4: Are there differences in acylcarnitine profiles between dried blood spots (DBS) and plasma?

A4: Yes, there are notable differences. Free carnitine concentrations are typically higher in plasma compared to DBS.[8] Conversely, long-chain acylcarnitine concentrations can be higher in DBS.[2] These differences are important when comparing results from newborn screening, which primarily uses DBS, and other metabolic studies that often use plasma.[8] Relying on primary acylcarnitine markers alone can sometimes lead to missed diagnoses depending on the sample type used.[8]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of free carnitine and low levels of short-chain acylcarnitines.

  • Possible Cause: Sample degradation due to improper storage. Acylcarnitines, particularly short-chain ones, can hydrolyze to free carnitine if samples are stored at room temperature for extended periods.[1]

  • Troubleshooting Steps:

    • Review the sample collection and storage history. Verify the time between collection, processing, and freezing.

    • Ensure that samples were promptly centrifuged and frozen after collection.

    • For future collections, minimize the time samples spend at room temperature and ensure storage at or below -20°C, with -80°C being optimal for long-term stability.[5]

Issue 2: Inconsistent acylcarnitine profiles across different batches of samples.

  • Possible Cause: Variability in pre-analytical procedures. Differences in fasting status, physical activity levels before sample collection, or the type of collection tube (e.g., anticoagulant) can introduce variability.[2]

  • Troubleshooting Steps:

    • Standardize pre-analytical protocols. This includes defining a required fasting period (e.g., 8 hours) before blood collection.[2]

    • Use the same type of anticoagulant and collection tubes for all samples in a study.

    • Document any deviations from the standard protocol for each sample.

Issue 3: Difficulty in diagnosing certain metabolic disorders when using a single sample type (plasma or DBS).

  • Possible Cause: The differential distribution of acylcarnitines between plasma and blood cells. For example, some disorders may be missed in plasma if the key diagnostic acylcarnitine is more concentrated in blood cells and therefore more readily detected in DBS.[8]

  • Troubleshooting Steps:

    • Be aware of the potential for missed diagnoses when relying on a single sample type for certain conditions like Carnitine Palmitoyltransferase (CPT) deficiencies.[8]

    • When results are inconclusive, consider analyzing the alternative sample type (e.g., DBS if plasma was initially used).

    • Utilize ratios of different acylcarnitines, which can sometimes provide better diagnostic clarity than individual markers alone.[9][10][11]

Issue 4: Hemolysis observed in samples.

  • Possible Cause: Improper sample collection or handling. Hemolysis can affect the levels of certain metabolites.

  • Troubleshooting Steps:

    • Visually inspect samples for any signs of hemolysis before analysis.

    • Review phlebotomy and sample handling procedures to minimize mechanical stress on red blood cells.

    • While the direct impact of hemolysis on all acylcarnitine species is not fully characterized, it is known to be associated with alterations in carnitine metabolism and should be noted as a potential source of error.[12][13][14][15]

Data Presentation

Table 1: Impact of Storage Temperature and Duration on Acylcarnitine Stability in Dried Blood Spots (DBS)

Storage TemperatureDurationObservationChain-Length SpecificityReference
Room Temperature> 14 daysAcylcarnitines hydrolyze to free carnitine.Short-chain hydrolyze faster than long-chain.[1]
Room TemperatureUp to 5 yearsSignificant decrease in most acylcarnitines; increase in free carnitine.-[9][10][11]
-18°CAt least 330 daysAcylcarnitines are stable.-[1][6][7]
4°C (1st year), then Room TempUp to 5 yearsSignificant decrease in many acylcarnitines.-[10]
5°C2 yearsMost acylcarnitines gradually decayed.Some showed linear correlation.[16]
High Temperature & Humidity8 daysMost acylcarnitines lost almost 50% of initial concentration.C6 and C16 were most sensitive at 37°C and 45°C respectively.[17][18]

Table 2: Comparison of Acylcarnitine Concentrations in Plasma vs. Dried Blood Spots (DBS)

AnalyteComparisonImplication for DiagnosisReference
Free Carnitine (C0)36% higher in plasma-[8]
Long-chain acylcarnitines5-fold higher in DBS/EDTA-whole bloodPotential for missed diagnoses depending on sample type.[2]
CPT-1 Deficiency MarkersCan be missed in plasmaRatios like C0/(C16+C18) can aid diagnosis in plasma.[8]
CPT-2 Deficiency MarkersCan be missed in DBSRatios like (C16+C18:1)/C2 are more reliable in plasma.[8]

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by ESI-MS/MS

This protocol is a summary of a common method used for acylcarnitine analysis.

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot.

    • Extract the disc with 150 µL of methanol (B129727) containing internal standards (isotopically labeled acylcarnitines).[1]

  • Derivatization:

    • Evaporate the methanol extract to dryness.

    • Reconstitute and derivatize the acylcarnitines to their corresponding butyl esters using butanolic-HCl.[1]

  • Analysis:

    • Analyze the butylated esters by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][19]

    • Monitor for specific precursor-to-product ion transitions for each acylcarnitine species.

Protocol 2: Acylcarnitine Analysis from Plasma by LC-MS/MS without Derivatization

This protocol offers a more rapid analysis by omitting the derivatization step.

  • Sample Preparation:

    • Precipitate plasma proteins by adding acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.[20]

  • Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Utilize a suitable LC column for separation and an ESI source for ionization.

    • Perform multiple reaction monitoring (MRM) to quantify the individual acylcarnitine species.[20]

Visualizations

Acylcarnitine_Metabolism cluster_cytosol Cytosol cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT Acylcarnitine_Matrix Acylcarnitine CACT->Acylcarnitine_Matrix Carnitine_Cytosol Carnitine CACT->Carnitine_Cytosol CPT2 CPT2 Acylcarnitine_Matrix->CPT2 Acyl-CoA_Matrix Acyl-CoA Beta_Oxidation β-Oxidation Acyl-CoA_Matrix->Beta_Oxidation CPT2->Acyl-CoA_Matrix Carnitine_Matrix Carnitine_Matrix CPT2->Carnitine_Matrix Carnitine Carnitine_Cytosol->CPT1 CoA_Matrix CoA CoA_Matrix->CPT2 Carnitine_Matrix->CACT

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Blood_Draw Blood Draw (Fasting) Anticoagulant Anticoagulant (e.g., EDTA) Blood_Draw->Anticoagulant Centrifugation Centrifugation Anticoagulant->Centrifugation DBS_Spotting Spotting on Filter Paper (DBS) Anticoagulant->DBS_Spotting Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Freezing Immediate Freezing (-80°C Recommended) Plasma_Separation->Freezing DBS_Drying Air Dry (DBS) DBS_Spotting->DBS_Drying Extraction Extraction with Internal Standards Freezing->Extraction DBS_Storage Store with Desiccant (Cold Storage Recommended) DBS_Drying->DBS_Storage DBS_Storage->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization MS_Analysis LC-MS/MS or ESI-MS/MS Analysis Extraction->MS_Analysis Direct Injection Derivatization->MS_Analysis

References

Validation & Comparative

Comparative Analysis of DL-Glutaryl Carnitine-13C,d3 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of DL-Glutaryl carnitine-13C,d3 sourced from different commercial suppliers. The objective is to offer a comprehensive evaluation of product quality, purity, and stability, supported by detailed experimental protocols. Due to the limited public availability of Certificates of Analysis (CoA) with specific quantitative data for this compound, this guide presents a template for researchers to populate as they obtain supplier-specific information.

Introduction

This compound is an isotopically labeled internal standard crucial for metabolic research and clinical diagnostics, particularly in the study of fatty acid oxidation disorders. Its accurate quantification is paramount for reliable experimental outcomes. The quality of this standard can vary between suppliers, impacting its performance in analytical assays. This guide outlines the key parameters for comparison and the methodologies to assess them. Potential suppliers for this product include MedChemExpress and Clinivex.

Data Presentation: A Comparative Framework

Researchers should request and compare the Certificates of Analysis from each supplier, focusing on the quantitative data presented in the table below. This structured approach will facilitate a direct and objective comparison of key quality attributes.

Table 1: Comparison of Supplier Specifications for this compound

ParameterSupplier ASupplier BSupplier C
Identity
Product NameThis compoundThis compoundThis compound
Catalog Number[Insert Data][Insert Data][Insert Data]
CAS Number[Insert Data][Insert Data][Insert Data]
Molecular FormulaC₁₁¹³CH₁₉D₃NO₆C₁₁¹³CH₁₉D₃NO₆C₁₁¹³CH₁₉D₃NO₆
Molecular Weight[Insert Data][Insert Data][Insert Data]
Purity
Chemical Purity (by HPLC/UPLC)[Insert Data][Insert Data][Insert Data]
Chiral Purity (Enantiomeric Excess)[Insert Data][Insert Data][Insert Data]
Isotopic Purity (¹³C Enrichment)[Insert Data][Insert Data][Insert Data]
Isotopic Purity (Deuterium Enrichment)[Insert Data][Insert Data][Insert Data]
Residual Solvents (by GC-HS)[Insert Data][Insert Data][Insert Data]
Water Content (by Karl Fischer)[Insert Data][Insert Data][Insert Data]
Physical Properties
Appearance[Insert Data][Insert Data][Insert Data]
Solubility[Insert Data][Insert Data][Insert Data]
Stability
Recommended Storage Conditions[Insert Data][Insert Data][Insert Data]
Retest Date / Expiry Date[Insert Data][Insert Data][Insert Data]

Data to be populated from supplier-specific Certificates of Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments to verify the quality and performance of this compound from different suppliers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the chemical purity of this compound.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Sample Preparation: Dissolve a known amount of the standard in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This protocol assesses the isotopic purity of the labeled compound.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Infusion: Direct infusion of the sample at a concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the relative abundance of the M+0, M+1, M+2, M+3, and M+4 peaks to calculate the percentage of the desired isotopically labeled species.

Stability Assessment

This experiment evaluates the stability of the compound under recommended storage conditions.

  • Protocol:

    • Prepare multiple aliquots of the this compound solution (e.g., 1 mg/mL in a suitable solvent).

    • Store the aliquots at the supplier's recommended temperature and protected from light.

    • Analyze an aliquot at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, and 12 months) using the HPLC purity method described above.

  • Data Analysis: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates instability.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use and analysis of this compound.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Comparison cluster_decision Decision supplier_a Supplier A coa Certificate of Analysis Review supplier_a->coa supplier_b Supplier B supplier_b->coa supplier_c Supplier C supplier_c->coa hplc Purity (HPLC) coa->hplc Verify ms Isotopic Enrichment (MS) coa->ms Verify stability Stability Assessment hplc->stability Monitor selection Optimal Supplier Selection ms->selection stability->selection

Caption: Workflow for Supplier Comparison of this compound.

signaling_pathway cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Plasma / Tissue Homogenate internal_standard Add this compound (Internal Standard) sample->internal_standard extraction Protein Precipitation & Extraction derivatization Derivatization (Optional) extraction->derivatization lc Liquid Chromatography Separation derivatization->lc msms Tandem Mass Spectrometry Detection lc->msms quant Ratio of Endogenous Analyte to Internal Standard msms->quant internal_standard->extraction

Caption: Use of this compound in a typical LC-MS/MS workflow.

Cross-validation of methods for detecting glutaric acidemia type I

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Methods for Detecting Glutaric Acidemia Type I

For researchers, scientists, and drug development professionals, the accurate and timely detection of Glutaric Acidemia Type I (GA-I) is paramount. This inherited metabolic disorder, if left undiagnosed, can lead to severe neurological damage. This guide provides a comprehensive comparison of the current methods used for the detection of GA-I, supported by experimental data and detailed protocols to aid in the selection and implementation of the most appropriate diagnostic strategies.

Introduction to Glutaric Acidemia Type I

Glutaric Acidemia Type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This deficiency disrupts the metabolic pathway of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), as well as glutarylcarnitine (B602354) (C5DC) in various body fluids.[1][2][3][4] Early diagnosis through newborn screening (NBS) and subsequent confirmatory testing is critical to initiate timely treatment and prevent irreversible neurological damage.[5][6]

Performance of Detection Methods

The diagnostic pathway for GA-I typically begins with newborn screening, followed by confirmatory tests for those with abnormal results. The performance of these methods is crucial for minimizing false positives and negatives.

Newborn Screening by Tandem Mass Spectrometry (MS/MS)

Newborn screening for GA-I is primarily performed by measuring the concentration of glutarylcarnitine (C5DC) in dried blood spots (DBS) using tandem mass spectrometry.[5][7]

Table 1: Performance of Newborn Screening for GA-I using C5DC Marker

Performance MetricReported ValueSource
Sensitivity 100%[8]
Specificity 99.94%[8]
Positive Predictive Value (PPV) 1.5%[8]
False-Positive Rate 0.06%[8]

Data from a study at the Heidelberg NBS Laboratory, Germany, for the period 2014-2021.[8]

Challenges in NBS include the existence of "low excretor" phenotypes, where C5DC levels may not be significantly elevated, potentially leading to false-negative results.[5][9] False positives can also occur due to various factors, including maternal GA-I and renal insufficiency in the newborn.[5][10]

Confirmatory Diagnostic Methods

Positive newborn screens are followed by more specific diagnostic tests to confirm the diagnosis of GA-I.

Table 2: Comparison of Confirmatory Diagnostic Methods for GA-I

MethodAnalyte(s)Sample TypeKey AdvantagesKey Limitations
Urine Organic Acid Analysis (GC-MS) Glutaric Acid (GA), 3-Hydroxyglutaric Acid (3-OH-GA)UrineHighly specific for GA-I."Low excretors" may have normal or only slightly elevated levels.[11]
Enzyme Activity Assay Glutaryl-CoA Dehydrogenase (GCDH) ActivityFibroblasts, LeukocytesConsidered the "gold standard" for confirming GCDH deficiency.[12]Technically demanding and requires specialized laboratories.
Genetic Testing (GCDH Gene Analysis) Mutations in the GCDH GeneBlood, SalivaDefinitive diagnosis, allows for carrier screening in family members.[3]Variants of unknown significance can pose interpretive challenges.

Signaling Pathway and Experimental Workflows

Visualizing the biochemical pathway and the diagnostic workflow is essential for a clear understanding of GA-I detection.

Biochemical Pathway of Glutaric Acidemia Type I

Caption: Biochemical pathway of Glutaric Acidemia Type I.

Experimental Workflow for GA-I Diagnosis

GA1_Workflow Start Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Measure C5DC) Start->MSMS Result C5DC Level? MSMS->Result Normal Screen Negative Result->Normal Normal Abnormal Screen Positive (Presumptive GA-I) Result->Abnormal Elevated FollowUp Confirmatory Testing Abnormal->FollowUp Urine_GCMS Urine Organic Acid Analysis (GC-MS for GA, 3-OH-GA) FollowUp->Urine_GCMS Enzyme_Assay GCDH Enzyme Activity Assay FollowUp->Enzyme_Assay Genetic_Test GCDH Gene Sequencing FollowUp->Genetic_Test Diagnosis Diagnosis Confirmed Urine_GCMS->Diagnosis Positive No_Diagnosis GA-I Ruled Out Urine_GCMS->No_Diagnosis Negative Enzyme_Assay->Diagnosis Deficient Enzyme_Assay->No_Diagnosis Normal Genetic_Test->Diagnosis Pathogenic Variants Genetic_Test->No_Diagnosis No Pathogenic Variants

Caption: Diagnostic workflow for Glutaric Acidemia Type I.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of results. Below are summaries of key experimental protocols.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening for GA-I.

  • Sample Preparation: A 3mm disk is punched from a dried blood spot card. The acylcarnitines are extracted using a methanol (B129727) solution containing isotopically labeled internal standards.

  • Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties.

  • Instrumentation: Analysis is performed on a tandem mass spectrometer, typically a triple quadrupole instrument, using electrospray ionization (ESI) in the positive ion mode.

  • Data Acquisition: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. For C5DC, a common transition monitored is m/z 388 -> m/z 85 for butylated samples.[5]

  • Quantification: The concentration of C5DC is calculated by comparing its response to that of the corresponding labeled internal standard.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a key confirmatory test for GA-I.

  • Sample Preparation: An aliquot of urine, normalized to creatinine (B1669602) concentration, is used. An internal standard is added.

  • Extraction: Organic acids are extracted from the urine sample, often using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification.

  • Derivatization: The extracted organic acids are chemically modified to make them volatile for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized organic acids based on their boiling points and interaction with the capillary column. The MS fragments the eluted compounds and detects the resulting ions.

  • Data Analysis: The presence of GA and 3-OH-GA is confirmed by their characteristic retention times and mass spectra. Quantification is performed by comparing the peak areas of the analytes to the internal standard.

GCDH Gene Sequencing

Genetic analysis provides a definitive diagnosis of GA-I.

  • DNA Extraction: Genomic DNA is extracted from a blood or saliva sample.

  • PCR Amplification: The exons and flanking intron regions of the GCDH gene are amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).

  • Data Analysis: The obtained sequence is compared to the reference sequence of the GCDH gene to identify any pathogenic variants.

Conclusion

The detection of Glutaric Acidemia Type I relies on a multi-tiered approach, beginning with sensitive newborn screening and followed by specific confirmatory tests. While tandem mass spectrometry for C5DC analysis is an effective screening tool, its performance can be enhanced by understanding its limitations and employing robust confirmatory methods such as urine organic acid analysis, enzymatic assays, and genetic testing. The detailed protocols and comparative data presented in this guide are intended to support researchers and clinicians in the accurate and efficient diagnosis of this serious metabolic disorder, ultimately leading to improved patient outcomes.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Glutarylcarnitine Quantification with ¹³C,d₃ Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical diagnostics, the precise and accurate quantification of biomarkers is paramount. Glutarylcarnitine (B602354) (C5DC), a key intermediate in the catabolism of lysine, hydroxylysine, and tryptophan, serves as a critical biomarker for inherited metabolic disorders such as Glutaric Aciduria Type I. The analytical method of choice for its quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where the selection of an appropriate internal standard (IS) is crucial for reliable results. This guide provides a comprehensive comparison of the performance of a ¹³C,d₃-labeled glutarylcarnitine internal standard against other commonly used standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] Internal standards are indispensable for mitigating these variabilities. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly throughout the analytical process. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for achieving the highest accuracy and precision.[2][3]

¹³C vs. Deuterium (B1214612) Labeling: A Technical Comparison

While both carbon-13 (¹³C) and deuterium (²H or d) labeled compounds serve as SIL-IS, their intrinsic properties can influence analytical outcomes.

  • Chromatographic Co-elution: ¹³C-labeled standards have nearly identical chemical and physical properties to the native analyte, ensuring perfect co-elution during liquid chromatography. Deuterated standards, however, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the non-deuterated analyte. This "isotope effect" can lead to differential matrix effects and potentially compromise quantification accuracy.[4]

  • Isotopic Stability: ¹³C labels are exceptionally stable and not prone to back-exchange. In contrast, deuterium labels, particularly on certain positions of a molecule, can be susceptible to hydrogen-deuterium exchange, which can affect the accuracy of the results.[4]

Due to these advantages, ¹³C-labeled internal standards, such as ¹³C,d₃-glutarylcarnitine, are considered superior for high-stakes quantitative assays where utmost accuracy and precision are required.

Performance Data: A Comparative Overview

While direct head-to-head comparative studies for glutarylcarnitine quantification using ¹³C,d₃-IS versus other standards are not extensively published, we can synthesize representative performance data from various validated LC-MS/MS methods for acylcarnitine analysis. The following tables summarize typical validation parameters, illustrating the high performance achievable with stable isotope dilution methods.

Table 1: Representative Performance of Glutarylcarnitine Quantification using a Stable Isotope-Labeled Internal Standard (e.g., ¹³C,d₃ or Deuterated IS)

ParameterSpecificationTypical Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 101.2 - 2.4 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)0.37% - 13.7%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)1.3% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)90.4% - 114% (of nominal)
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)96% - 112% (of nominal)

Note: Data synthesized from published validation studies for acylcarnitine quantification.[5]

Experimental Protocols

A robust and reliable method for glutarylcarnitine quantification involves careful sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.

Detailed Experimental Protocol for Glutarylcarnitine Quantification in Plasma

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma, add 10 µL of the ¹³C,d₃-glutarylcarnitine internal standard solution (at a fixed concentration).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glutarylcarnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • ¹³C,d₃-Glutarylcarnitine (IS): Monitor the corresponding mass-shifted precursor to product ion transition.

    • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

3. Quantification

The concentration of glutarylcarnitine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add ¹³C,d₃-Glutarylcarnitine IS plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (MRM) integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Area Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Experimental workflow for glutarylcarnitine quantification.

lysine Lysine, Hydroxylysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (Deficient in GA Type I) glutaryl_coa->gcdh cat Carnitine Acyltransferase glutaryl_coa->cat carnitine Carnitine carnitine->cat glutarylcarnitine Glutarylcarnitine (C5DC) degradation Further Degradation gcdh->degradation Normal Pathway cat->glutarylcarnitine Detoxification Pathway

References

A Guide to Inter-Laboratory Comparison for Acylcarnitine Profile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible analysis of acylcarnitines is critical for the diagnosis and monitoring of inherited metabolic disorders, as well as for metabolic profiling in broader research contexts. This guide provides an objective comparison of methodologies and highlights the importance of inter-laboratory comparison programs in ensuring the quality and reliability of acylcarnitine profile analysis.

The Role of Proficiency Testing

Proficiency testing (PT) is an essential component of quality assurance for laboratories conducting acylcarnitine analysis.[1] PT programs, also known as external quality assessment (EQA) schemes, allow laboratories to compare their performance against that of their peers and an established reference value.[2] This process is crucial for identifying potential analytical errors, improving methods, and ensuring that results are consistent and comparable across different laboratories.[2][3]

Several organizations provide proficiency testing programs for acylcarnitine analysis, primarily utilizing dried blood spots (DBS) as the sample matrix.[3][4][5][6] Two of the most prominent providers are:

  • The Centers for Disease Control and Prevention's (CDC) Newborn Screening Quality Assurance Program (NSQAP): This program offers comprehensive PT for newborn screening analytes, including a wide panel of acylcarnitines.[3][4][6][7][8][9]

  • The European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM): ERNDIM provides various EQA schemes for inherited metabolic diseases, including qualitative and quantitative acylcarnitine schemes in both dried blood spots and serum.[2][5][10][11][12]

Participation in these programs helps laboratories ensure the accuracy and reliability of their acylcarnitine profiling.[1][3]

Comparative Data Presentation

The following table summarizes a representative panel of acylcarnitines included in the CDC's Newborn Screening Quality Assurance Program Proficiency Testing. This provides an example of the analytes for which inter-laboratory comparisons are performed. The performance of a laboratory is typically evaluated based on the accuracy of their quantitative measurements against the established target values for each analyte in the proficiency testing material.

Analyte ClassAnalyte NameAbbreviation
Free CarnitineFree CarnitineC0
Short-Chain AcylcarnitinesAcetylcarnitineC2
PropionylcarnitineC3
ButyrylcarnitineC4
IsovalerylcarnitineC5
HydroxyisovalerylcarnitineC5OH
GlutarylcarnitineC5DC
Medium-Chain AcylcarnitinesHexanoylcarnitineC6
OctanoylcarnitineC8
DecanoylcarnitineC10
DecenoylcarnitineC10:1
Long-Chain AcylcarnitinesDodecanoylcarnitineC12
MyristoylcarnitineC14
TetradecenoylcarnitineC14:1
PalmitoylcarnitineC16
HydroxypalmitoylcarnitineC16OH
StearoylcarnitineC18
OleoylcarnitineC18:1
HydroxystearoylcarnitineC18OH

This table is a representative list of acylcarnitines commonly included in proficiency testing panels. The exact composition of panels may vary between PT providers and testing cycles.[8][9]

Experimental Protocols

The standard method for acylcarnitine profile analysis is tandem mass spectrometry (MS/MS).[13][14][15][16] The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots.

1. Sample Preparation

  • A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.

  • An internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-C2, d3-C8, d3-C16) in methanol (B129727) is added to each well.

  • The plate is covered and incubated with shaking for 30 minutes to extract the acylcarnitines.

  • The supernatant is then transferred to a new 96-well plate.

2. Derivatization (Butylation)

  • While underivatized methods exist, butylation is a common derivatization technique.[17][18]

  • A solution of 3N butanolic-HCl is added to each well containing the extracted acylcarnitines.

  • The plate is sealed and incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.

  • The solvent is then evaporated under a stream of nitrogen.

  • The dried residue is reconstituted in a suitable solvent for injection into the mass spectrometer.

3. Tandem Mass Spectrometry (MS/MS) Analysis

  • The analysis is performed using a tandem mass spectrometer, often with a flow injection analysis front-end.[16]

  • The instrument is operated in the precursor ion scan mode, specifically looking for precursors of a common fragment ion of butyl-esterified acylcarnitines (m/z 85).

  • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

4. Data Analysis

  • The raw data is processed using specialized software to identify and quantify each acylcarnitine species.

  • The concentrations are then compared to age-matched reference ranges to identify any abnormal elevations or patterns.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for acylcarnitine analysis and the central role of acylcarnitines in fatty acid β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dbs Dried Blood Spot Punch extraction Extraction with Methanol & Internal Standards dbs->extraction supernatant Supernatant Transfer extraction->supernatant butylation Butylation with Butanolic-HCl supernatant->butylation evaporation Evaporation butylation->evaporation reconstitution Reconstitution evaporation->reconstitution msms Tandem Mass Spectrometry (MS/MS) reconstitution->msms data_proc Data Processing & Quantification msms->data_proc report Result Interpretation & Reporting data_proc->report

References

Performance of DL-Glutaryl carnitine-13C,d3 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glutarylcarnitine (B602354) (C5DC) is crucial for the diagnosis and monitoring of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder. In mass spectrometry-based assays, particularly those used in newborn screening and clinical diagnostics, the use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results. DL-Glutaryl carnitine-13C,d3 is a commercially available internal standard for this purpose. This guide provides a comparative overview of its performance, discusses alternative standards, and presents relevant experimental protocols.

While direct comparative data from proficiency testing (PT) schemes like those offered by the Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP) and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) are not publicly detailed at the level of individual internal standards, this guide synthesizes information from analytical method validation studies and technical standards to evaluate the performance of this compound.

Comparison of Internal Standards for Glutarylcarnitine Analysis

The ideal internal standard for quantitative mass spectrometry should co-elute with the analyte, exhibit similar ionization efficiency, and be isotopically stable to accurately compensate for variations in sample preparation and instrument response. The choice of internal standard can significantly impact the accuracy and precision of glutarylcarnitine quantification.

Internal Standard TypeAnalyte & Internal StandardAdvantagesDisadvantagesKey Performance Considerations
Combined 13C and Deuterium (B1214612) Labeled Analyte: Glutarylcarnitine IS: this compoundHigh mass shift from the native analyte reduces the risk of isotopic cross-talk. Stable labeling at both carbon and hydrogen positions minimizes the potential for in-source exchange of labels.Generally higher cost compared to deuterated-only standards. Availability may be more limited.Co-elution: Excellent, as the structural difference is minimal. Isotopic Stability: High, due to the stable 13C label. Accuracy & Precision: Expected to be very high due to optimal correction for matrix effects and instrument variability.
Deuterium Labeled Analyte: Glutarylcarnitine IS: e.g., Glutarylcarnitine-d3, -d6, or -d9More widely available and generally less expensive than 13C-labeled standards.Potential for chromatographic separation from the native analyte (isotope effect), which can lead to differential ionization suppression or enhancement.[1] Risk of back-exchange of deuterium atoms with hydrogen from the solvent or matrix, especially if the label is on an exchangeable position.[1]Co-elution: May not perfectly co-elute with the native analyte. Isotopic Stability: Generally good, but the position of the deuterium label is critical. Accuracy & Precision: Can be excellent, but requires careful validation to ensure the absence of isotope effects that could compromise accuracy.
13C Labeled Analyte: Glutarylcarnitine IS: e.g., Glutarylcarnitine-13C5Co-elutes perfectly with the native analyte, providing the most accurate correction for matrix effects.[1] Highly stable isotope label with no risk of back-exchange.[1]Often the most expensive option. Availability may be limited for all acylcarnitines.Co-elution: Perfect. Isotopic Stability: Excellent. Accuracy & Precision: Considered the "gold standard" for providing the highest level of accuracy and precision.
Structural Analogs Analyte: Glutarylcarnitine IS: e.g., a different acylcarnitine not present in the sampleCan be a cost-effective option if a suitable analog is available.Does not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate correction.Co-elution: Unlikely to co-elute. Isotopic Stability: Not applicable. Accuracy & Precision: Generally lower than that achievable with stable isotope-labeled standards.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of glutarylcarnitine in dried blood spots (DBS) using LC-MS/MS with a stable isotope-labeled internal standard like this compound.

Sample Preparation
  • Punching: A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.

  • Extraction: An extraction solution containing the internal standard (e.g., this compound in methanol) is added to each well.

  • Incubation: The plate is sealed and incubated with shaking to ensure complete extraction of the acylcarnitines.

  • Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization (Optional but common for acylcarnitine profiling): The dried extract is reconstituted in a solution of 3N butanolic-HCl and heated to convert the acylcarnitines to their butyl esters. This step can improve chromatographic properties and sensitivity.

  • Reconstitution: The derivatized sample is again evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A C18 or similar reversed-phase column is typically used to separate the acylcarnitines. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid is employed.

  • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both the native glutarylcarnitine and the labeled internal standard.

Visualizing the Workflow and Concepts

Isotope Dilution Mass Spectrometry Workflow

G Workflow for Glutarylcarnitine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing DBS Dried Blood Spot Sample IS Add this compound (Internal Standard) DBS->IS Extract Extract Acylcarnitines IS->Extract Derivatize Derivatize to Butyl Esters (Optional) Extract->Derivatize Reconstitute Reconstitute for Analysis Derivatize->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection (MRM) LC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Concentration Determine Concentration via Calibration Curve Ratio->Concentration

Caption: General workflow for glutarylcarnitine analysis.

Principle of Isotope Dilution

G Principle of Isotope Dilution Analysis Sample Biological Sample (Unknown amount of Analyte) Mix Sample + IS Mixture Sample->Mix IS Known amount of Internal Standard (Labeled) IS->Mix MS Mass Spectrometer Mix->MS Result Ratio of Signals (Analyte / IS) MS->Result

Caption: The core concept of isotope dilution mass spectrometry.

Conclusion

References

The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.

In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[1] While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[1][2]

Unparalleled Compensation for Analytical Variability

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-perfect analogy is the key to its superiority over other types of internal standards, such as structural analogs.

The primary advantages of using a SIL-IS include:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[4] Because a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[4][5]

  • Compensation for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution. Losses of the analyte can occur at any of these stages. A SIL-IS, being chemically identical to the analyte, tracks these losses with high fidelity, ensuring that the final analyte-to-IS ratio remains constant.[5][6]

  • Improved Precision and Accuracy: By effectively correcting for variations in matrix effects and sample recovery, SIL-ISs lead to significantly improved precision (lower coefficient of variation, %CV) and accuracy (closer to the true value, %Bias) of the analytical method.[1][7]

The following diagram illustrates the workflow of using a stable isotope-labeled internal standard in a typical quantitative analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification cluster_result Result Sample Biological Sample (Analyte) Spike Spike with SIL-IS Sample->Spike Add known amount of SIL-IS Extraction Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Analyte_Signal Analyte Signal LCMS->Analyte_Signal IS_Signal SIL-IS Signal LCMS->IS_Signal Ratio Calculate Peak Area Ratio (Analyte/SIL-IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Final_Result Accurate & Precise Result Concentration->Final_Result

Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Performance Comparison: SIL-IS vs. Alternatives

The superiority of SIL-ISs is evident when their performance is compared to other common quantification strategies, namely the use of a structural analog as an internal standard and external standard calibration.

Performance MetricStable Isotope-Labeled ISStructural Analog ISExternal Standard
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]Highly variable, prone to matrix effects
Precision (%CV) Typically <10%[1]Can be >15%[1]Often >20% in complex matrices
Matrix Effect Compensation ExcellentInconsistent and unpredictableNone
Recovery Variability Effectively corrects for lossesPartial and inconsistent correctionNo correction for losses

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[1][8] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Method:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples:

    • Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[8]

The following diagram illustrates the logical relationship in assessing the matrix effect.

G cluster_0 Experimental Setup cluster_1 Analysis & Calculation cluster_2 Evaluation A Set A: Analyte + SIL-IS in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Analyte + SIL-IS in Post-Extraction Matrix B->LCMS MF_Analyte Calculate Matrix Factor (MF) for Analyte LCMS->MF_Analyte MF_IS Calculate Matrix Factor (MF) for SIL-IS LCMS->MF_IS Normalized_MF Calculate IS-Normalized Matrix Factor MF_Analyte->Normalized_MF MF_IS->Normalized_MF Conclusion Assess Impact of Matrix: Minimal effect if Normalized MF is close to 1 Normalized_MF->Conclusion

Figure 2: Logical workflow for the assessment of matrix effects.
Determination of Recovery

Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.

Method:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

  • Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.

  • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.[8]

Stability Assessment

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different conditions.

Method:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[8]

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for common sources of error, including matrix effects and variability in sample preparation. While the initial cost of a SIL-IS may be higher than that of a structural analog, the significant improvement in data quality, method robustness, and confidence in the results makes them an indispensable tool for researchers, scientists, and drug development professionals. The adoption of SIL-ISs is not just a best practice; it is a critical step towards achieving the highest standards of analytical excellence.

References

Navigating the Diagnostic Maze: A Comparative Guide to Confirming Glutaric Acidemia Type I Low-Excretor Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric acidemia type I (GA-I) is an autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This deficiency disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). While classic GA-I is typically identified through newborn screening (NBS) due to significantly elevated glutarylcarnitine (B602354) (C5DC), a subset of patients, known as "low-excretors," present a significant diagnostic challenge. These individuals exhibit normal or only mildly elevated biochemical markers, often resulting in false-negative NBS results and delayed diagnosis, which can lead to irreversible neurological damage.[1][2][3]

This guide provides a comprehensive comparison of diagnostic methodologies for confirming the low-excretor variant of GA-I, supported by experimental data and detailed protocols.

The Diagnostic Dilemma of Low-Excretor GA-I

The low-excretor phenotype is not a milder form of the disease; affected individuals carry the same risk of developing acute encephalopathic crises and severe dystonia as high-excretors.[4][5] The biochemical ambiguity of this variant necessitates a high index of suspicion and a multi-faceted diagnostic approach. The primary challenge lies in the unreliability of the principal NBS marker, C5DC, which can be within the normal range in low-excretor patients.[1][5]

Comparative Analysis of Diagnostic Tests

The confirmation of low-excretor GA-I relies on a combination of biochemical analyses and molecular testing. The following tables summarize the performance of key diagnostic methods.

Biochemical Test Analyte(s) Methodology Performance in Low-Excretor GA-I Reference
Newborn Screening (NBS) Glutarylcarnitine (C5DC)Tandem Mass Spectrometry (MS/MS)Often results in false negatives due to normal or near-normal C5DC levels.[1][3]
Urine Organic Acid Analysis Glutaric Acid (GA), 3-Hydroxyglutaric Acid (3-OH-GA)Gas Chromatography-Mass Spectrometry (GC-MS)Semiquantitative analysis may only be consistent with a diagnosis in a minority of cases (e.g., 33% in one study).[1][2] Quantitative analysis of 3-OH-GA is a more reliable marker.[5][1][2][5]
Plasma Acylcarnitine Profile Glutarylcarnitine (C5DC)Tandem Mass Spectrometry (MS/MS)Elevated in a higher percentage of low-excretor patients compared to NBS (e.g., 67% in one study), but can still be within the normal range.[1][2][1][2]
Urine Acylcarnitine Profile Glutarylcarnitine (C5DC)Tandem Mass Spectrometry (MS/MS)Appears to be a more sensitive marker than plasma C5DC, with elevations in a significant majority of low-excretor patients (e.g., 80% in one study).[1][2][1][2]
GCDH Enzyme Activity Assay GCDH enzyme functionSpectrophotometric or fluorometric assaysConsidered the "gold standard" for confirmation, with a sensitivity of 100%.[6][7] However, it is technically demanding and not widely available.[6][7]
Molecular Genetic Testing GCDH gene mutationsDNA Sequencing (Sanger or Next-Generation)Definitive diagnostic method. Identifies disease-causing mutations in the GCDH gene.[8][9][8][9]

Experimental Protocols

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method detects and quantifies organic acids in urine. The organic acids are extracted from the urine, chemically modified (derivatized) to make them volatile, and then separated and identified by GC-MS.

Methodology:

  • Sample Preparation: A urine sample is thawed and centrifuged to remove any particulate matter. An internal standard is added for quantification.

  • Extraction: The organic acids are extracted from the urine using a solvent such as ethyl acetate.

  • Derivatization: The extracted organic acids are dried and then derivatized, typically using a silylating agent (e.g., BSTFA with 1% TMCS), to increase their volatility.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification and quantification of each organic acid.

Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

Principle: This technique measures the levels of various acylcarnitines in a dried blood spot, plasma, or urine. Acylcarnitines are esters of carnitine and fatty acids or organic acids. In GA-I, the accumulation of glutaryl-CoA leads to the formation of glutarylcarnitine (C5DC).

Methodology:

  • Sample Preparation: For dried blood spots, a small punch is taken and placed in a microtiter plate. For plasma or urine, a specific volume is used. An internal standard solution containing isotopically labeled acylcarnitines is added.

  • Extraction: The acylcarnitines are extracted from the sample using a solvent, typically methanol.

  • Derivatization (Optional but common for NBS): The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic-HCl.

  • MS/MS Analysis: The sample is introduced into the tandem mass spectrometer. The first mass spectrometer selects the precursor ions of the acylcarnitines. These ions are then fragmented, and the second mass spectrometer detects specific product ions. The combination of precursor and product ions allows for the specific and sensitive quantification of different acylcarnitines, including C5DC.

GCDH Gene Sequencing

Principle: This method directly analyzes the DNA sequence of the GCDH gene to identify disease-causing mutations.

Methodology:

  • DNA Extraction: DNA is isolated from a patient's blood or other tissue sample.

  • PCR Amplification: The exons and flanking intronic regions of the GCDH gene are amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA fragments are sequenced using either Sanger sequencing or next-generation sequencing (NGS) technologies.

  • Sequence Analysis: The patient's DNA sequence is compared to a reference sequence of the GCDH gene to identify any variations. The pathogenicity of any identified variants is then assessed based on population databases, in silico prediction tools, and existing literature.

Diagnostic Workflow and Signaling Pathways

The following diagrams illustrate the metabolic pathway affected in GA-I and a recommended diagnostic workflow for the confirmation of low-excretor variants.

GA1_Metabolic_Pathway cluster_pathway Metabolic Pathway Lysine Lysine / Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Glutaryl_CoA->Metabolic_Block Glutarylcarnitine Glutarylcarnitine (C5DC) (excreted) Glutaryl_CoA->Glutarylcarnitine Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Glutaric_Acid Glutaric Acid (GA) (neurotoxic) Metabolic_Block->Glutaric_Acid Accumulation Three_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) (neurotoxic) Metabolic_Block->Three_OH_GA Carnitine Carnitine Carnitine->Glutarylcarnitine

Caption: Metabolic pathway disruption in Glutaric Acidemia Type I.

Diagnostic_Workflow cluster_flow Diagnostic Workflow for Low-Excretor GA-I Start Clinical Suspicion of GA-I (e.g., dystonia, macrocephaly) OR Borderline/Normal NBS Biochemical_Testing Biochemical Investigations Start->Biochemical_Testing Urine_OA Urine Organic Acid Analysis (Quantitative 3-OH-GA) Genetic_Testing GCDH Gene Sequencing Urine_OA->Genetic_Testing Abnormal Plasma_AC Plasma Acylcarnitine Profile Plasma_AC->Genetic_Testing Elevated C5DC Urine_AC Urine Acylcarnitine Profile Urine_AC->Genetic_Testing Elevated C5DC Biochemical_Testing->Urine_OA Biochemical_Testing->Plasma_AC Biochemical_Testing->Urine_AC Biochemical_Testing->Genetic_Testing High Index of Suspicion Despite Normal/Borderline Results Enzyme_Assay GCDH Enzyme Activity Assay (if genetic results are inconclusive) Genetic_Testing->Enzyme_Assay Variant of Uncertain Significance or Single Mutation Diagnosis_Confirmed GA-I Low-Excretor Confirmed Genetic_Testing->Diagnosis_Confirmed Two Pathogenic Mutations Diagnosis_Excluded GA-I Excluded Genetic_Testing->Diagnosis_Excluded No Pathogenic Mutations Enzyme_Assay->Diagnosis_Confirmed Deficient Activity Enzyme_Assay->Diagnosis_Excluded Normal Activity

Caption: Diagnostic workflow for confirming low-excretor GA-I.

Conclusion

The confirmation of glutaric acidemia type I low-excretor variants requires a paradigm shift from relying on a single biochemical marker to a more integrated diagnostic approach. While newborn screening is invaluable for detecting classic GA-I, its limitations in identifying low-excretors underscore the importance of clinical vigilance and the appropriate use of second-line and confirmatory tests. Quantitative urine organic acid analysis, particularly of 3-hydroxyglutaric acid, and urine acylcarnitine profiling offer improved sensitivity over initial screening methods. However, molecular genetic testing of the GCDH gene remains the most definitive method for confirming the diagnosis, especially in biochemically ambiguous cases. For instances where genetic testing yields variants of uncertain significance, the GCDH enzyme activity assay serves as a crucial, albeit less accessible, confirmatory tool. Early and accurate diagnosis of all forms of GA-I is paramount to initiating timely treatment and mitigating the risk of severe and irreversible neurological sequelae.

References

Establishing Reference Intervals for Glutarylcarnitine in Newborns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing reference intervals for glutarylcarnitine (B602354) (C5DC) in newborns, a critical biomarker for the early detection of Glutaric Aciduria Type I (GA-I).[1][2] The accurate determination of these intervals is paramount for the success of newborn screening programs, aiming to prevent severe neurological damage through early intervention.[1] This document outlines established reference values from various populations, details the experimental protocols for quantification, and discusses the comparative advantages of different analytical approaches.

Comparative Reference Intervals for Glutarylcarnitine (C5DC)

The establishment of population-specific reference intervals is crucial for the accurate interpretation of newborn screening results.[3] Factors such as ethnicity, gestational age, and the specific analytical method used can influence glutarylcarnitine concentrations.[4][5][6] The following table summarizes glutarylcarnitine reference intervals from studies in different newborn populations.

PopulationAge GroupNumber of SubjectsMethod1st/2.5th Percentile (µmol/L)97.5th/99th Percentile (µmol/L)Study
Turkish≤ 1 month3357 (total)MS/MSNot SpecifiedNot Specified (Mean ± SD: 0.08 ± 0.04)[4]
ColombianNewborns10284MS/MS< 1st Percentile: 0.03> 99th Percentile: 0.21[7]
Omani0-7 days1302ESI-MS/MS1st Percentile: 0.0399th Percentile: 0.24[8]
Western Kazakhstan1-3 days250LC-MS/MS2.5th Percentile: 0.0497.5th Percentile: 0.17[5]
South Indian0-1 month120MS/MS5th Percentile: 0.0495th Percentile: 0.13[3]

Note: The exact percentiles reported (e.g., 1st vs. 2.5th and 95th vs. 99th) vary between studies, reflecting different statistical approaches to defining the outer limits of the reference range.

Experimental Protocols for Glutarylcarnitine Quantification

The standard method for analyzing glutarylcarnitine and other acylcarnitines in newborn screening is tandem mass spectrometry (MS/MS) using dried blood spots (DBS).[9][10]

Sample Collection and Handling
  • Specimen: Whole blood is collected via a heel prick from the newborn, typically between 24 and 72 hours after birth.[11]

  • Collection Card: The blood is spotted onto a Whatman 903 filter paper card, ensuring the circles are fully and evenly saturated.[11][12]

  • Drying and Storage: The DBS cards must be thoroughly dried in a horizontal position at ambient temperature for at least four hours, avoiding direct sunlight and heat. Once dry, they should be stored in a dry environment, at room temperature or refrigerated at 4°C, until analysis. For longer-term storage, freezing at -20°C is recommended to improve the stability of acylcarnitines.[13]

Sample Preparation for MS/MS Analysis
  • Punching: A small disc (typically 3-5 mm in diameter) is punched from the dried blood spot and placed into a well of a 96-well microplate.[12][14]

  • Extraction: An extraction solution is added to each well. This solution is typically a methanol-based solvent containing a mixture of stable isotope-labeled internal standards, including a deuterated form of glutarylcarnitine (e.g., ²H₃-glutarylcarnitine).[9] These internal standards are critical for accurate quantification.[9]

  • Incubation: The microplate is incubated at room temperature for a set period (e.g., 30-45 minutes) with gentle shaking to ensure complete extraction of the analytes from the filter paper.[12][15]

  • Derivatization (Optional but Common): While underivatized methods exist, many laboratories employ a derivatization step, typically butyl esterification.[9][10] This involves adding a reagent (e.g., butanolic-HCl) and heating the plate to convert the acylcarnitines into their butyl ester derivatives. This process can enhance the signal intensity for certain dicarboxylic acylcarnitines like glutarylcarnitine.[10]

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of warm air or nitrogen.[12] The dried residue is then reconstituted in the mobile phase used for the LC-MS/MS analysis.[12]

Analysis by Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer is used for analysis.

  • Principle: The reconstituted sample is injected into the LC-MS/MS system. The analytes are separated by chromatography and then detected by the mass spectrometer. The MS/MS instrument is set to monitor for specific mass-to-charge ratio transitions for each analyte and its corresponding internal standard.

  • Quantification: The concentration of glutarylcarnitine is determined by comparing the signal response of the endogenous analyte to that of its known-concentration, stable isotope-labeled internal standard.[8]

Methodological Comparisons: Derivatized vs. Underivatized

A key difference in analytical protocols is the use of a derivatization step.

FeatureDerivatized (Butyl Esterification) MethodUnderivatized (Native Free Acid) Method
Principle Converts acylcarnitines to butyl esters prior to analysis.Analyzes acylcarnitines in their native form.[10]
Signal Intensity Generally provides a more intense mass spectrometric response for dicarboxylic acylcarnitines like C5DC.[9][10]May result in a lower signal intensity for some analytes.[9]
Isobaric Compounds Can help in the differentiation of some isobaric acylcarnitines.May not be able to differentiate between certain isobaric compounds.[10]
Conclusion The use of a corresponding deuterated internal standard for C5DC can yield the same quantitative value regardless of the method, compensating for differences in signal intensity.[9] Laboratories should validate their chosen method to ensure it meets the required sensitivity and specificity for population screening.[9]

Improving Diagnostic Accuracy: The Role of Acylcarnitine Ratios

Relying solely on the absolute concentration of glutarylcarnitine can lead to false-negative results, where affected individuals are missed by screening.[1][2] To improve the specificity and sensitivity of screening for GA-I, many programs use ratios of glutarylcarnitine to other acylcarnitines. These ratios can help to distinguish a true elevation from other metabolic disturbances. Commonly used ratios include:

  • C5DC / C2 (Acetylcarnitine)

  • C5DC / C8 (Octanoylcarnitine)

  • C5DC / C16 (Palmitoylcarnitine)

Elevated ratios can be more indicative of GA-I than a borderline elevation of C5DC alone.[2] However, even with the use of ratios, some cases may be missed, highlighting the ongoing challenge in optimizing screening protocols.[2]

Workflow and Logic Diagrams

Experimental Workflow for Glutarylcarnitine Analysis

Experimental Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase HeelPrick 1. Heel Prick Blood Collection (24-72h post-birth) Spotting 2. Spotting on Whatman 903 Card HeelPrick->Spotting Drying 3. Air Dry (min. 4 hours) Spotting->Drying Punch 4. Punch DBS Disc (3mm) Drying->Punch Extraction 5. Extraction (Methanol + Internal Standards) Punch->Extraction Derivatization 6. Derivatization (Optional) (Butyl Esterification) Extraction->Derivatization Evaporation 7. Evaporation & Reconstitution Derivatization->Evaporation Analysis 8. LC-MS/MS Analysis Evaporation->Analysis Quantification 9. Data Quantification Analysis->Quantification Comparison 10. Comparison to Reference Intervals Quantification->Comparison Result 11. Result Reporting (Screen Positive/Negative) Comparison->Result

Caption: Newborn screening workflow for glutarylcarnitine from sample collection to result reporting.

Decision Logic for Result Interpretation

Decision Logic start Initial C5DC Result from MS/MS cutoff_check Is C5DC > Cutoff? start->cutoff_check ratio_check Are C5DC Ratios (e.g., C5DC/C8) Elevated? cutoff_check->ratio_check Yes / Borderline screen_negative Screen Negative cutoff_check->screen_negative No ratio_check->screen_negative No screen_positive Screen Positive (Presumptive Positive) ratio_check->screen_positive Yes follow_up Refer for Confirmatory Testing (Urine organic acids, genetic testing) screen_positive->follow_up

Caption: Decision tree for interpreting newborn screening results for glutarylcarnitine (C5DC).

References

A Head-to-Head Battle for Acylcarnitine Analysis: Flow Injection vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the field of metabolic analysis.

The accurate quantification of acylcarnitines, key biomarkers for inborn errors of metabolism and other metabolic disorders, is paramount in clinical research and drug development. Two primary analytical techniques dominate this field: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Differences

Flow Injection Analysis is renowned for its high throughput, making it a cornerstone of newborn screening programs where speed is critical.[1][2] In contrast, LC-MS/MS offers superior specificity and sensitivity by incorporating a chromatographic separation step, which is crucial for resolving isomeric and isobaric compounds that are indistinguishable by FIA-MS/MS alone.[1][3][4] This distinction is vital for accurate diagnosis and detailed metabolic studies.

FeatureFlow Injection Analysis (FIA)-MS/MSLiquid Chromatography (LC)-MS/MS
Analysis Time per Sample ~1.5 - 2 minutes[5]~9 - 15 minutes[3][4]
Throughput HighModerate
Isomer Separation NoYes[3][4]
Specificity Lower, prone to isobaric interferenceHigher, reduced matrix effects[6]
Sensitivity Generally lowerGenerally higher
Quantitative Accuracy Prone to inaccuracies due to lack of separation and matrix effects[4][6]Higher, improved by chromatographic resolution
Number of Analytes Typically screens for a panel of ~30-40 acylcarnitines[7]Can be tailored to quantify a wide range, including over 50 species[8]
Primary Application High-throughput screening (e.g., newborn screening)[1]Confirmatory diagnostics, in-depth metabolic research[4]

Delving into the Methodologies: Experimental Protocols

The fundamental difference between the two techniques lies in the sample introduction to the mass spectrometer. FIA directly injects the sample extract, while LC-MS/MS first separates the analytes on a chromatographic column.

Sample Preparation: A Common Ground

For both methods, a common starting point is the extraction of acylcarnitines from biological matrices like dried blood spots (DBS) or plasma. A typical protocol involves:

  • Sample Collection: A 3.2 mm punch from a dried blood spot is placed into a well of a 96-well plate.[1][5]

  • Extraction: An extraction solution, typically methanol (B129727) containing isotopically labeled internal standards, is added to each well.[5][9]

  • Incubation: The plate is shaken at an elevated temperature (e.g., 45°C) for a specific duration (e.g., 30-45 minutes) to facilitate extraction.[1][5]

  • Supernatant Transfer: The supernatant containing the extracted acylcarnitines is then transferred to a clean plate for analysis.[5] For plasma samples, a protein precipitation step using a solvent like methanol is performed, followed by centrifugation.[3]

Some protocols may include a derivatization step, such as butylation, to improve sensitivity, though non-derivatized methods are also common, especially with modern, more sensitive mass spectrometers.[3][10]

Flow Injection Analysis (FIA)-MS/MS Workflow

The hallmark of FIA-MS/MS is its simplicity and speed. After sample preparation, the extract is directly injected into the mass spectrometer.

FIA_Workflow cluster_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis DBS Dried Blood Spot Punch Extraction Extraction with Methanol & Internal Standards DBS->Extraction Incubation Incubation & Shaking Extraction->Incubation Supernatant Supernatant Transfer Incubation->Supernatant Injection Direct Injection Supernatant->Injection MS Mass Spectrometer Injection->MS Data Data Acquisition (MRM) MS->Data

FIA-MS/MS Experimental Workflow
Liquid Chromatography (LC)-MS/MS Workflow

LC-MS/MS introduces a critical separation step prior to mass analysis, enhancing the quality of the data.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection Supernatant->Injection LC_Column Chromatographic Separation (e.g., C18 column) Injection->LC_Column MS Mass Spectrometer LC_Column->MS Data Data Acquisition (MRM) MS->Data

LC-MS/MS Experimental Workflow

The Critical Role of Isomer Separation

A significant limitation of FIA-MS/MS is its inability to differentiate between isomers—molecules with the same mass but different structural arrangements.[1] For example, isovalerylcarnitine (B1198194) (i-C5) and pivaloylcarnitine (B1222081) (p-C5) are isobaric and cannot be distinguished by FIA-MS/MS.[1] This can lead to false-positive results in newborn screening for isovaleric acidemia.[1] LC-MS/MS, with its chromatographic separation, can resolve these isomers, providing a more accurate diagnosis.[3]

Quantitative Performance: A Deeper Dive

While FIA-MS/MS provides a rapid "profile" of acylcarnitines, its quantitative accuracy can be compromised by matrix effects and the co-elution of isobaric interferences.[4][6] LC-MS/MS mitigates these issues by separating the analytes from the bulk of the sample matrix, leading to cleaner signals and more reliable quantification.[6] For rigorous quantitative studies, LC-MS/MS with the use of calibration curves for each analyte is the preferred method.[4]

Conclusion: Choosing the Right Tool for the Job

The choice between FIA-MS/MS and LC-MS/MS for acylcarnitine analysis is application-dependent.

  • FIA-MS/MS is the undisputed champion of high-throughput screening, where speed is paramount and the primary goal is to identify individuals who require further testing. Its cost-effectiveness and rapid turnaround time make it ideal for large-scale programs like newborn screening.

  • LC-MS/MS is the gold standard for confirmatory analysis and in-depth metabolic research. Its ability to separate isomers, reduce matrix effects, and provide accurate quantification is essential for a definitive diagnosis and for studies requiring high analytical rigor.

For many laboratories, a tiered approach is optimal, using FIA-MS/MS for initial screening and LC-MS/MS to confirm any presumptive positive results. This strategy leverages the strengths of both techniques to provide a comprehensive and efficient workflow for acylcarnitine analysis.

References

Safety Operating Guide

Personal protective equipment for handling DL-Glutaryl carnitine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling DL-Glutaryl carnitine-13C,d3 in a laboratory setting. The following information is designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a stable isotope-labeled compound, which means it is not radioactive.[1][2] Therefore, the primary safety considerations are related to the chemical properties of the carnitine molecule itself, and no radiological precautions are necessary.[2] The safety precautions required are identical to those for the unlabeled version of the compound.[2] Safety data for similar carnitine compounds indicate that they may cause skin, eye, and respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side shields or Goggles (compliant with EN 166 or equivalent standard).[3]To protect against eye irritation from dust or splashes.[3] A face shield may be used for additional protection against splashes.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[3] For dry powders, most chemical-resistant gloves are suitable.[6]
Body Protection Laboratory coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.[3][8]
Respiratory Protection Not typically required for small-scale laboratory use when handled in a well-ventilated area or chemical fume hood.[3]To prevent inhalation of dust, which may cause respiratory irritation.[2][3] Use an approved respirator if dust generation is significant.[3]

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to cleanup.

1. Preparation and Area Setup:

  • Always consult the Safety Data Sheet (SDS) for the specific compound before beginning work.[2]

  • Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, use a certified chemical fume hood.[2][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Gather all necessary materials and equipment before starting the procedure.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When handling the solid compound, take care to minimize the formation of dust.[2]

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly sealed when not in use.

3. Cleanup:

  • Clean the work area thoroughly upon completion of the task.

  • Wipe down surfaces with an appropriate cleaning agent to remove any residual contamination.

  • Dispose of all waste, including contaminated PPE, according to the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As a stable isotope-labeled compound, this compound does not require special disposal procedures for radioactive waste.[1][] The waste can be handled as standard chemical waste, in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any unused solid material and contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Labeling: All waste containers must be clearly labeled with their contents to ensure proper disposal by environmental health and safety personnel.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Weighing & Transfer handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Safe handling and disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.